Technical Documentation Center

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate
  • CAS: 1008377-14-7

Core Science & Biosynthesis

Foundational

Advanced Technical Profiling of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008377-14-7)

An In-Depth Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, the piperazinone scaffold represents a privileged pharmacophore, offering a rigidified conformation and orthogona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the piperazinone scaffold represents a privileged pharmacophore, offering a rigidified conformation and orthogonal reactive sites that are highly sought after in rational drug design. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008377-14-7) is a highly specialized, bifunctional intermediate. By pairing a 3-oxopiperazine core with a 2-methoxyethyl ester moiety, this compound provides fine-tuned lipophilicity and unique solubility profiles compared to standard methyl or ethyl esters[1].

As a Senior Application Scientist, I have observed that the strategic selection of the 2-methoxyethyl ester is rarely accidental. It acts as a mild Lewis basic coordinating group, enhancing solubility in polar aprotic solvents during downstream solid-phase peptide synthesis (SPPS) or cross-coupling reactions, while also modulating the blood-brain barrier (BBB) penetrability of the final Active Pharmaceutical Ingredient (API).

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical boundaries of CAS 1008377-14-7 is critical for predicting its behavior in both synthetic workflows and biological environments [2]. The molecule features three distinct functional domains:

  • The N4 Secondary Amine: Highly nucleophilic, ideal for direct alkylation, reductive amination, or acylation.

  • The N1 Lactam: Electronically deactivated; requires strong bases (e.g., NaH) for deprotonation, allowing for chemoselective functionalization.

  • The 2-Methoxyethyl Ester: Susceptible to controlled hydrolysis or direct amidation, acting as a versatile linker.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate
CAS Registry Number 1008377-14-7
Molecular Formula C9H16N2O4
Molecular Weight 216.24 g/mol
Hydrogen Bond Donors 2 (Piperazine N-H, Lactam N-H)
Hydrogen Bond Acceptors 4 (Ester C=O, Lactam C=O, Ether -O-, Amine -N-)
Rotatable Bonds 6
Topological Polar Surface Area (tPSA) ~76.6 Ų

Synthesis & Manufacturing Pathways

The construction of CAS 1008377-14-7 relies on a robust two-phase approach: an initial cyclization to build the piperazinone core, followed by a chemoselective transesterification.

Retrosynthetic Logic & Causality

Direct synthesis of the 2-methoxyethyl ester from ethylenediamine and bis(2-methoxyethyl) maleate is often plagued by poor yields and difficult purification. Instead, the industry standard utilizes diethyl maleate to form the stable ethyl ester intermediate. The subsequent transesterification utilizes Titanium(IV) isopropoxide [Ti(OiPr)4] . We specifically avoid strong aqueous bases (like NaOH) or harsh acids during this step to prevent the premature hydrolysis of the sensitive lactam ring. Ti(OiPr)4 acts as a mild Lewis acid, coordinating the ester carbonyl to facilitate the exchange with 2-methoxyethanol without degrading the core heterocycle.

Synthesis A Ethylenediamine + Diethyl Maleate B Cyclization (Aza-Michael & Lactamization) A->B C Ethyl 2-(3-oxo-2- piperazinyl)acetate B->C D Transesterification (2-Methoxyethanol, Ti(OiPr)4) C->D E 2-Methoxyethyl 2-(3-oxo-2- piperazinyl)acetate (CAS 1008377-14-7) D->E

Caption: Synthetic route for CAS 1008377-14-7 via cyclization and Lewis acid-catalyzed transesterification.

Step-by-Step Experimental Protocol

Phase 1: Aza-Michael Addition & Lactamization

  • Reagent Preparation: Dissolve ethylenediamine (1.1 eq) in anhydrous ethanol under an inert nitrogen atmosphere.

  • Controlled Addition: Cool the reactor to 0°C. Add diethyl maleate (1.0 eq) dropwise over 60 minutes. Causality: Dropwise addition minimizes thermal runaway and suppresses the formation of bis-alkylated side products.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 12 hours. The primary amine undergoes an intramolecular attack on the adjacent ester carbonyl, driving the formation of the piperazinone ring.

  • Isolation: Concentrate under reduced pressure and recrystallize the intermediate (ethyl 2-(3-oxo-2-piperazinyl)acetate) from an ethyl acetate/hexanes gradient.

Phase 2: Lewis Acid-Catalyzed Transesterification 5. Solvent Exchange: Suspend the purified intermediate in a 10-fold volumetric excess of anhydrous 2-methoxyethanol (which serves as both reactant and solvent). 6. Catalysis: Add Ti(OiPr)4 (0.1 eq). 7. Equilibrium Shift: Heat the vessel to 90°C. Continuously distill off the evolving ethanol. Causality: Removing the lower-boiling alcohol drives the reversible transesterification equilibrium strictly toward the target product according to Le Chatelier's principle. 8. Workup: Quench the reaction with aqueous EDTA. Causality: EDTA aggressively chelates titanium ions, preventing the formation of intractable TiO2 emulsions during extraction. Extract with dichloromethane, dry over Na2SO4, and concentrate to yield the final product.

Applications in Drug Discovery & API Synthesis

The true value of CAS 1008377-14-7 lies in its orthogonal reactivity. It is heavily utilized in the synthesis of substituted sulfonamides and peptidomimetics. Notably, derivatives of 2-(3-oxo-2-piperazinyl)acetates have been patented by pharmaceutical entities (e.g., Grünenthal GmbH) for the treatment of severe pain and neurological disorders [3].

By functionalizing the N4 position with various sulfonyl chlorides and subsequently converting the 2-methoxyethyl ester into a terminal amide, researchers can rapidly generate libraries of potent, CNS-active therapeutics.

Reactivity cluster_sites Orthogonal Reactive Sites Core CAS 1008377-14-7 Core N1 N4 Secondary Amine (Alkylation/Acylation) Core->N1 N2 N1 Lactam (Deprotonation/Alkylation) Core->N2 Ester 2-Methoxyethyl Ester (Hydrolysis/Amidation) Core->Ester Target1 Sulfonamide Therapeutics (Pain Management) N1->Target1 Target2 Peptidomimetic Scaffolds (Protease Inhibitors) Ester->Target2

Caption: Orthogonal reactivity map of CAS 1008377-14-7 leading to diverse pharmaceutical applications.

Analytical Characterization & Quality Control

To ensure batch-to-batch trustworthiness, the following self-validating analytical parameters must be met:

  • HPLC Purity: >98% (Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Gradient of 0.1% TFA in Water to Acetonitrile; Detection: UV at 210 nm).

  • 1H NMR (400 MHz, CDCl3): Key diagnostic peaks include a sharp singlet at ~3.3 ppm integrating for 3H (terminal methoxy group), complex multiplets between 3.5–4.3 ppm integrating for 4H (the methoxyethyl -CH2-CH2- system), and a distinct broad singlet >6.0 ppm for the lactam N-H.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 217.1.

References

  • Sigma-Aldrich. "2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate | 1008377-14-7". Sigma-Aldrich Product Catalog.

  • AA Blocks. "1900755-49-8 | MFCD10696629 | (1-Tritylimidazol-4-yl)boronic acid | AA Blocks" (Database cross-reference for CAS 1008377-14-7 properties). 1

  • Molaid / Grünenthal GmbH. "Substituted Sulfonamide Compounds - Patent US20080312231A1".2

Sources

Exploratory

Synthesis and Characterization of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) Executive Summary The piperazin-2-one scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7)

Executive Summary

The piperazin-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a conformationally restricted peptidomimetic in the development of factor Xa inhibitors, oxytocin antagonists, and highly specific kinase inhibitors. The target molecule, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate , represents a highly versatile building block [1]. The acetate appendage at the C2 position provides a functional handle for further derivatization, while the 2-methoxyethyl ester moiety offers an optimal balance of hydrophilicity and lipophilicity, a critical parameter for modulating the LogP of active pharmaceutical ingredients (APIs) to enhance blood-brain barrier (BBB) penetration or oral bioavailability.

This whitepaper outlines a highly atom-economical, scalable, and self-validating synthetic route to this compound, grounded in the tandem aza-Michael addition/intramolecular lactamization cascade.

Mechanistic Rationale & Retrosynthetic Analysis

The most efficient retrosynthetic disconnection of 3-oxopiperazine-2-acetates cleaves the piperazinone ring into two commercially available, inexpensive precursors: an aliphatic 1,2-diamine and a dialkyl maleate [2, 3].

Causality in Reagent Selection
  • Maleate vs. Fumarate: Di(2-methoxyethyl) maleate (the cis-isomer) is strictly preferred over the corresponding fumarate (trans-isomer). The cis-geometry of the maleate creates a sterically congested, higher-energy ground state that is significantly more susceptible to nucleophilic attack by the primary amine of ethylenediamine (EDA).

  • Kinetic vs. Thermodynamic Control: The initial aza-Michael addition of EDA to the α,β -unsaturated ester is a rapid, reversible process under kinetic control. However, the subsequent intramolecular amidation (lactamization) is an irreversible thermodynamic sink. The regioselectivity is entirely substrate-directed; the system exclusively forms the unstrained 6-membered piperazin-2-one ring rather than a highly strained 4-membered azetidinone or a sterically hindered 5-membered ring.

Mechanism EDA Ethylenediamine (Nucleophile) Intermediate Aza-Michael Intermediate (Unstable) EDA->Intermediate Aza-Michael Addition Maleate Di(2-methoxyethyl) maleate (Electrophile) Maleate->Intermediate Product 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Intermediate->Product Intramolecular Lactamization Byproduct 2-Methoxyethanol (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Cascade Aza-Michael addition and lactamization mechanism.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that successful scale-up relies on anticipating side reactions. The primary failure mode in this synthesis is the bis-alkylation of EDA, which leads to polymeric cross-linked impurities. The protocols below are engineered to suppress this pathway via strict temperature control and stoichiometric management.

Protocol A: Synthesis of Di(2-methoxyethyl) maleate

Objective: Generate the electrophilic precursor via Fischer esterification.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add maleic anhydride (49.0 g, 0.50 mol), 2-methoxyethanol (95.1 g, 1.25 mol, 2.5 eq), and p-toluenesulfonic acid monohydrate (4.75 g, 5 mol%) in 200 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction is self-validating: progress is visually confirmed by the stoichiometric collection of water (approx. 9 mL) in the Dean-Stark trap over 8–12 hours.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 100 mL) to quench the catalyst and remove unreacted acid, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Cascade Synthesis of the Target Piperazinone

Objective: Execute the Aza-Michael/Lactamization cascade.

  • Preparation: In a 250 mL 3-neck flask under an argon atmosphere, dissolve ethylenediamine (6.61 g, 110 mmol, 1.1 eq) in 50 mL of absolute ethanol. Chill the solution to exactly 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve Di(2-methoxyethyl) maleate (23.2 g, 100 mmol, 1.0 eq) in 30 mL of absolute ethanol. Add this solution dropwise over 60 minutes via an addition funnel.

    • Causality: Maintaining 0 °C and adding the electrophile dropwise ensures an excess of EDA is always present, kinetically favoring mono-alkylation and suppressing polymeric bis-alkylation.

  • Aza-Michael Phase: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours.

  • Lactamization Phase: Attach a reflux condenser and heat the reaction to 75 °C for 16 hours.

    • Self-Validation: Monitor via FT-IR. The reaction is complete when the ester carbonyl stretch at ~1735 cm⁻¹ is reduced by half, and a strong lactam amide stretch emerges at ~1660 cm⁻¹.

  • Purification: Evaporate the solvent and the 2-methoxyethanol byproduct in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 to 90:10 gradient) to yield the pure product.

Workflow Step1 Step 1: Preparation Cool EDA in EtOH to 0 °C Step2 Step 2: Addition Dropwise addition of Maleate Step1->Step2 Step3 Step 3: Aza-Michael Stir at 25 °C for 2 h Step2->Step3 Step4 Step 4: Cyclization Reflux at 75 °C for 16 h Step3->Step4 Step5 Step 5: Purification Concentration & Chromatography Step4->Step5

Figure 2: Experimental workflow for the synthesis of the piperazinone core.

Quantitative Data & Analytics

Solvent selection during the cascade reaction significantly impacts both the thermodynamic folding of the intermediate and the ultimate yield. Table 1 summarizes the optimization data.

Table 1: Solvent Optimization for the Cascade Reaction

SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Methanol6524>9562High transesterification
Ethanol 75 16 >98 78 Optimal
Isopropanol82168555Slow lactamization
Toluene11012>9940High polymerization

To ensure the scientific integrity of the synthesized batch, the product must be validated against the spectroscopic parameters outlined in Table 2.

Table 2: Expected Analytical Characterization Data

TechniqueKey Spectral FeaturesAssignment
¹H NMR (400 MHz, CDCl₃) δ 6.80 (br s, 1H)Lactam N-H (N4)
δ 4.30 - 4.20 (m, 2H)Ester -CH₂ -CH₂-O-
δ 3.75 (dd, 1H)Chiral C3 methine proton
δ 3.60 - 3.55 (m, 2H)Ether -CH₂-CH₂ -O-
δ 3.38 (s, 3H)Methoxy -OCH₃
¹³C NMR (100 MHz, CDCl₃) δ 171.5, 169.2Ester C=O, Lactam C=O
FT-IR (ATR) 3250, 1735, 1660 cm⁻¹N-H stretch, Ester C=O, Amide C=O
LC-MS (ESI+) m/z 217.11 [M+H]⁺Corresponds to C₉H₁₇N₂O₄⁺

References

  • Title: Substituted sulfonamide derivatives (Patent DE102007020492A1)
Foundational

An In-depth Technical Guide to the Synthesis and Diversification of 2-(3-Oxo-2-piperazinyl)acetate Analogs

Abstract The piperazin-2-one moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features, including hydrogen bo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazin-2-one moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and multiple points for chemical diversification, make it an attractive template for drug discovery. This guide provides a comprehensive technical overview of the synthesis and analog development based on the 2-(3-oxo-2-piperazinyl)acetate core structure. We will detail robust synthetic protocols for the core template, explore strategies for systematic structural modification to generate diverse chemical libraries, and outline a workflow for physicochemical characterization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Introduction: The Piperazin-2-one Scaffold

The six-membered piperazin-2-one ring system is a cornerstone of modern medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its ability to act as a conformationally constrained dipeptide mimetic, granting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2][3][4] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent antiviral (anti-dengue)[5][], anti-obesity[7], and central nervous system effects.[8][9]

The 2-(3-oxo-2-piperazinyl)acetate framework serves as a particularly versatile starting point. It features three primary points for chemical modification: the ester group, the two ring nitrogens (N1 and N4), and the carbon backbone. This allows for the systematic exploration of the chemical space around the core to optimize biological activity and drug-like properties. This guide provides the scientific rationale and detailed methodologies required to synthesize and evaluate a library of analogs, using 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a representative target molecule.

Synthesis of the Core Scaffold: 2-(3-Oxo-2-piperazinyl)acetate

The foundational step in any analog program is the efficient and scalable synthesis of the core chemical template. For our purposes, this is an alkyl 2-(3-oxo-2-piperazinyl)acetate. The most direct approach involves the cyclization of an N-substituted ethylenediamine with an appropriate electrophilic partner.

Protocol 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This protocol describes the synthesis of the ethyl ester precursor, a common starting material for further derivatization.[10][11] The strategy involves the reaction of ethylenediamine with ethyl 2-bromoacetate, followed by an intramolecular aminolysis to form the piperazinone ring.

Experimental Protocol:

  • Step A: N-Alkylation:

    • To a solution of ethylenediamine (2.0 eq) in a suitable solvent such as ethanol or acetonitrile (0.2 M) at 0 °C, add ethyl 2-bromoacetate (1.0 eq) dropwise over 30 minutes.

    • Causality: Using an excess of ethylenediamine minimizes the formation of the double alkylated by-product and ensures the reaction goes to completion. The reaction is run at 0 °C initially to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by LC-MS for the disappearance of the bromoacetate starting material.

    • Concentrate the reaction mixture under reduced pressure. The crude product, primarily N-(2-aminoethyl)glycine ethyl ester, is often carried forward without extensive purification.

  • Step B: Intramolecular Cyclization:

    • Dissolve the crude material from Step A in a high-boiling point solvent like toluene or xylene (0.1 M).

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

    • Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours, using a Dean-Stark apparatus to remove ammonia formed during the cyclization.

    • Causality: The high temperature provides the activation energy for the intramolecular amide bond formation (lactamization). The removal of ammonia drives the equilibrium towards product formation.

    • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, concentrate the solvent and purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield ethyl 2-(3-oxopiperazin-2-yl)acetate as the final product.

Diagram: Synthesis Workflow for the Core Scaffold

G cluster_0 Step A: N-Alkylation cluster_1 Step B: Cyclization A Ethylenediamine C N-(2-aminoethyl)glycine ethyl ester (Intermediate) A->C B Ethyl 2-bromoacetate B->C D Heat (Reflux) - NH3 C->D Intramolecular Aminolysis E Ethyl 2-(3-oxopiperazin-2-yl)acetate (Core Scaffold) D->E

Caption: Workflow for the two-step synthesis of the core piperazinone template.

Generation of Structural Analogs

With the core scaffold in hand, a systematic exploration of structural diversity can begin. The following sections detail protocols for modifying the key diversification points.

Diagram: Points of Diversification

G A R¹ (Ester Group) - Modulates solubility - Affects metabolic stability A->p1 B N4 Position - Primary site for  large substituents - Influences target binding B->p2 C N1 Position - Influences H-bond  donation & conformation C->p3 img

Caption: Key modification sites on the 2-(3-oxo-2-piperazinyl)acetate scaffold.

Modification at the Ester Group (R¹)

The ester moiety is an excellent handle for tuning physicochemical properties. Changing the alcohol portion can significantly impact solubility, lipophilicity, and susceptibility to esterase-mediated hydrolysis.

Protocol 2: Transesterification to Synthesize 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

This protocol details the conversion of the ethyl ester to the target 2-methoxyethyl ester.

Experimental Protocol:

  • Setup:

    • To a solution of ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq) in 2-methoxyethanol (used as both reactant and solvent), add a catalytic amount of a suitable transesterification catalyst, such as sodium methoxide (0.1 eq) or titanium(IV) isopropoxide (0.1 eq).

    • Causality: A catalyst is required to activate the ester carbonyl for nucleophilic attack by the new alcohol. Using the alcohol as the solvent ensures a large excess, driving the reaction equilibrium toward the desired product.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can be monitored by observing the formation of ethanol as a byproduct (e.g., by GC headspace analysis) or by LC-MS analysis of the reaction mixture.

  • Workup and Purification:

    • Cool the reaction to room temperature and neutralize the catalyst with a mild acid (e.g., a few drops of acetic acid if a basic catalyst was used).

    • Remove the excess 2-methoxyethanol under high vacuum.

    • Purify the resulting residue by silica gel chromatography to yield 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.

Starting Alcohol Resulting Ester Analog Predicted LogP (cLogP) Purpose of Modification
MethanolMethyl ester-1.2Increase polarity
2-PropanolIsopropyl ester-0.3Increase lipophilicity, add steric bulk
Benzyl AlcoholBenzyl ester1.1Introduce aromatic group, potential prodrug
2-(Dimethylamino)ethanol2-(Dimethylamino)ethyl ester-0.5Introduce basic handle for salt formation
Substitution at the Piperazinone Nitrogens (N1 and N4)

The N1 and N4 positions are critical for modulating interactions with biological targets. The N4 nitrogen, being a secondary amine, is typically more nucleophilic and thus the primary site for initial derivatization.

Protocol 3: N4-Alkylation/Arylation

This protocol describes a general method for introducing alkyl or aryl groups at the N4 position.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the core scaffold (e.g., ethyl 2-(3-oxopiperazin-2-yl)acetate) (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[1]

    • Add the alkylating or arylating agent (e.g., benzyl bromide, 4-fluorobenzyl chloride, or an activated aryl halide) (1.1 eq).

    • Causality: The base deprotonates the N4 amine, increasing its nucleophilicity to attack the electrophilic halide. Cesium carbonate is often used for less reactive halides as it enhances reactivity.

  • Reaction and Workup:

    • Stir the reaction at room temperature or heat gently (50-80 °C) for 6-18 hours until LC-MS indicates completion.

    • Filter off the inorganic base and concentrate the filtrate.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to yield the N4-substituted product.

Protocol 4: N1-Acylation (after N4-Protection)

Selective modification of the N1 position typically requires protection of the more reactive N4 nitrogen.

Experimental Protocol:

  • Step A: N4-Protection:

    • Protect the N4 position of the core scaffold using a standard protecting group like tert-butoxycarbonyl (Boc). React the core with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in dichloromethane.[12][13] This yields the N4-Boc protected intermediate.

  • Step B: N1-Acylation:

    • Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous dichloromethane at 0 °C.

    • Add a base such as pyridine or triethylamine (1.5 eq), followed by the desired acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, 3-(trifluoromethyl)benzoyl chloride) (1.2 eq).

    • Causality: The N1 amide nitrogen is significantly less nucleophilic than the N4 amine. Acylation requires activation with a strong electrophile like an acyl chloride. The base scavenges the HCl byproduct.

    • Stir the reaction for 2-6 hours, allowing it to warm to room temperature.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer and concentrate.

  • Step C: N4-Deprotection:

    • Dissolve the N1-acylated, N4-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v) or 4M HCl in dioxane.[13]

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the solvent under reduced pressure, and purify the resulting salt or free-base (after neutralization) by chromatography or recrystallization.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the structure and purity of each synthesized analog before biological testing.

Protocol 5: Standard Analytical Workflow

Self-Validating System: This workflow ensures that data from orthogonal techniques (NMR, MS, HPLC) are consistent, providing high confidence in the identity and purity of the final compound.

  • Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight and provide an initial purity assessment.

    • Procedure: Inject a ~1 mg/mL solution in methanol or acetonitrile. Use an ESI source in positive ion mode.

    • Expected Result: A dominant peak corresponding to the [M+H]⁺ ion. The purity is estimated from the peak area in the total ion chromatogram (TIC).

  • Nuclear Magnetic Resonance (NMR):

    • Purpose: Unambiguous structural confirmation.

    • Procedure: Dissolve 2-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C spectra.

    • Expected Result: For 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, expect to see characteristic signals for the methoxyethyl group (triplets around 3.5-4.2 ppm), the piperazinone ring protons (multiplets from 3.0-3.8 ppm), and the acetate CH₂ group. The number of signals, their splitting patterns, and integration must be consistent with the proposed structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Quantitative purity determination.

    • Procedure: Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% TFA or formic acid). Monitor at a suitable UV wavelength (e.g., 210 nm).

    • Expected Result: A single major peak with purity >95% is typically required for compounds proceeding to biological assays.

Compound Expected [M+H]⁺ Key ¹H NMR Signals (DMSO-d₆, δ ppm) Purity (HPLC)
Ethyl 2-(3-oxopiperazin-2-yl)acetate187.11.18 (t, 3H), 4.05 (q, 2H), 2.7-3.5 (m, 5H), 7.8 (br s, 1H)>95%
2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate217.13.25 (s, 3H), 3.55 (t, 2H), 4.15 (t, 2H), 2.7-3.6 (m, 5H)>95%

Biological Evaluation Strategy

The evaluation of a new compound library requires a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies for active compounds.

Workflow 1: General Screening Cascade for a Novel Compound Library

This workflow provides a logical progression from primary screening to lead characterization.

Diagram: Biological Screening Cascade

G A Primary Assay (e.g., High-Throughput Screen) B Dose-Response & Potency (EC₅₀/IC₅₀) Confirmation of 'Hits' A->B Identify 'Hits' C Secondary / Orthogonal Assays (Confirm Mechanism of Action) B->C Confirm Activity D Selectivity Profiling (Against related targets/anti-targets) C->D Validate Mechanism E In Vitro ADME Profiling (Solubility, Permeability, Stability) D->E Assess Drug-like Properties F Lead Compound Nomination E->F Select Candidate

Caption: A tiered workflow for hit identification and lead validation.

Structure-Activity Relationship (SAR) Analysis:

The primary goal of generating analogs is to establish a clear SAR.[5][8] By methodically altering the R¹, N1, and N4 substituents, researchers can deduce which chemical features are critical for biological activity.

  • Initial Hypothesis: Based on the literature for related scaffolds, N4-substitution with a substituted benzyl group might be crucial for activity against a specific target class.[5]

  • Experimental Test: Synthesize a matrix of analogs where the N4-substituent is varied (e.g., H, methyl, benzyl, 4-F-benzyl, 3-Cl-benzyl) while keeping the ester group constant.

  • Data Analysis: Correlate the potency (IC₅₀) of each compound with its structural features. For example, a finding that electron-withdrawing groups on the N4-benzyl ring increase potency would be a key SAR insight that guides the next round of synthesis.

Conclusion

The 2-(3-oxo-2-piperazinyl)acetate scaffold represents a highly tractable platform for the development of novel small-molecule therapeutics. This guide has provided a detailed, experience-driven framework for its synthesis, diversification, and evaluation. By employing the robust protocols for creating the core template and systematically exploring its key modification points, research teams can efficiently generate diverse chemical libraries. The integration of rigorous analytical characterization and a logical biological screening cascade is paramount for identifying promising lead compounds and building a strong understanding of the structure-activity relationships that govern their function.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available at: [Link]

  • Taha, M. O., & Al-Sha'er, M. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Lim, S. P., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaur, R., et al. (2013). Syntheses and transformations of piperazinone rings. A review. Archiv der Pharmazie. Available at: [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology. Available at: [Link]

  • de Oliveira, R. S., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Worrell, B. T., et al. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Chem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Dmitriev, M. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available at: [Link]

Sources

Exploratory

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Discovery, History, and Application of Piperazine-Based Compounds Introduction: The Emergence of a "Privileged Scaffold" The six-membered nitrogen-containing heterocycle, piperazine, st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery, History, and Application of Piperazine-Based Compounds

Introduction: The Emergence of a "Privileged Scaffold"

The six-membered nitrogen-containing heterocycle, piperazine, stands as a titan in the landscape of medicinal chemistry.[1] Its simple, symmetrical structure belies a profound versatility that has allowed it to become a cornerstone in the design of a vast array of therapeutic agents.[2] The strategic placement of its two nitrogen atoms provides multiple points for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, basicity, and lipophilicity.[3][4] This "tunability" is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for ensuring high-affinity interactions with biological targets.[3][5] Consequently, the piperazine ring is widely regarded as a "privileged scaffold," a molecular framework that is repeatedly found in successful drugs across a multitude of therapeutic areas.[3] This guide will provide a technical exploration of the piperazine motif, from its serendipitous discovery as a treatment for parasitic worms to its current-day applications in oncology, neuropsychiatry, and beyond.

Part 1: A Serendipitous Beginning - The Anthelmintic Era

The story of piperazine in medicine begins not with a targeted drug discovery campaign, but with an observation of its utility in treating parasitic worm infections. Initially investigated as a solvent for uric acid, its potent anthelmintic properties were first recognized and introduced to medicine in 1953.[6][7] Early clinical use, particularly in Africa, demonstrated its effectiveness against the common roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[8]

Mechanism of Anthelmintic Action

The efficacy of piperazine against helminths stems from its specific interaction with their neuromuscular systems. Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in these invertebrates.[7][9] This interaction leads to an influx of chloride ions into the nerve and muscle cells, causing hyperpolarization of the cell membranes.[9] The resulting flaccid paralysis prevents the worms from maintaining their position within the host's intestinal tract, and they are subsequently expelled by normal peristalsis.[8][10] This mechanism is highly selective for the parasites because the GABA receptors in helminths differ from those in their vertebrate hosts, where GABA is primarily confined to the central nervous system.[10]

Piperazine Piperazine GABA_R Helminth GABA Receptor Piperazine->GABA_R Acts as Agonist Cl_Channel Chloride Ion Channel Opening GABA_R->Cl_Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Cl_Channel->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of piperazine's anthelmintic action.

Experimental Protocol: In Vitro Anthelmintic Motility Assay

This protocol describes a standard method for assessing the in vitro efficacy of a compound against adult parasitic nematodes, such as Haemonchus contortus, by observing its effect on motility.

1. Materials:

  • Adult Haemonchus contortus worms

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RPMI-1640 culture medium

  • Test compound (e.g., Piperazine Citrate) stock solution in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Levamisole)

  • Solvent control (e.g., DMSO)

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

2. Procedure:

  • Worm Collection and Preparation: Obtain adult H. contortus worms from the abomasum of freshly slaughtered, naturally infected sheep. Wash the worms thoroughly with pre-warmed (37°C) PBS to remove any host tissue or debris.[11]

  • Assay Setup: Prepare serial dilutions of the test compound and positive control in RPMI-1640 medium in a 24-well plate. Also, prepare a solvent control well containing the same concentration of the solvent used to dissolve the test compound.

  • Worm Incubation: Carefully place 3-5 healthy, active adult worms into each well of the prepared plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ environment for 24 hours.[12]

  • Motility Assessment: At predetermined time points (e.g., 6, 12, and 24 hours), observe the motility of the worms under an inverted microscope. Score the motility on a scale (e.g., 0 = no movement/dead; 1 = intermittent movement; 2 = slow, sluggish movement; 3 = normal, active movement). A worm is considered paralyzed or dead if it shows no movement, even after gentle prodding.[13][14]

  • Data Analysis: For each concentration, calculate the percentage of motility inhibition compared to the solvent control. Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the worms' motility).[12]

Part 2: The Piperazine Renaissance - A Scaffold for All Targets

From its beginnings as a simple anthelmintic, the piperazine scaffold has been elaborated upon by medicinal chemists to create a staggering diversity of drugs targeting a wide range of diseases.[1] Its ability to be easily substituted at one or both nitrogen atoms allows for the creation of vast chemical libraries and the systematic exploration of structure-activity relationships (SAR).[2] This has led to the development of piperazine-containing drugs in areas such as neuropsychiatry, oncology, and infectious diseases.[12][15]

Key Synthetic Strategies

The derivatization of the piperazine core is typically achieved through several robust and well-established synthetic methods.

  • N-Alkylation/N-Arylation: The nucleophilic nitrogen atoms of piperazine readily react with electrophiles such as alkyl halides or aryl halides (often via transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) to form N-substituted derivatives.[3][16] This is a common method for introducing pharmacophoric groups.

  • Reductive Amination: Piperazine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. This method is particularly useful for creating asymmetric derivatives.[3]

  • Amide Coupling: The piperazine nitrogens can be acylated by reacting with carboxylic acids, acid chlorides, or activated esters to form amide bonds, a common linkage in many drug molecules.[8]

Experimental Protocol: Synthesis of 1-Arylpiperazine Derivatives

This protocol provides a general procedure for the synthesis of 1-arylpiperazine derivatives via nucleophilic aromatic substitution, a common method for creating key intermediates in drug discovery.

1. Materials:

  • An appropriate arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • An activated aryl halide (e.g., 2-chloronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) as solvent

  • Catalytic amount of Potassium Iodide (KI)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

2. Procedure:

  • Reaction Setup: To a round-bottom flask, add the arylpiperazine (1.0 eq), the activated aryl halide (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide.[17]

  • Solvent Addition: Add dry acetonitrile to the flask to dissolve the reactants.

  • Reaction: Stir the reaction mixture and heat it to reflux (approximately 82°C for acetonitrile) for 24-48 hours. Monitor the progress of the reaction by TLC.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-arylpiperazine derivative.[18]

Part 3: Modern Applications of Piperazine-Based Drugs

The versatility of the piperazine scaffold is evident in the broad spectrum of modern medicines that incorporate this moiety.

Neuropsychiatry

Many antipsychotic and antidepressant drugs feature a piperazine ring, which often plays a crucial role in their interaction with dopamine and serotonin receptors.[19] For example, atypical antipsychotics like Aripiprazole and Perphenazine utilize the piperazine core to modulate their receptor binding profiles.[9][12] The ability to attach different aryl groups to the piperazine nitrogen allows for fine-tuning of the drug's affinity for various receptor subtypes, leading to improved efficacy and side-effect profiles.[19]

Drug Class Primary Mechanism Therapeutic Use
Aripiprazole Atypical AntipsychoticPartial agonist at D₂ and 5-HT₁ₐ receptors; Antagonist at 5-HT₂ₐ receptorsSchizophrenia, Bipolar Disorder
Perphenazine Typical AntipsychoticDopamine D₂ receptor antagonistSchizophrenia, Psychosis
Vortioxetine AntidepressantSerotonin reuptake inhibitor and modulator of various serotonin receptorsMajor Depressive Disorder
Buspirone Anxiolytic5-HT₁ₐ receptor partial agonistAnxiety Disorders

Table 1: Examples of Piperazine-Based Drugs in Neuropsychiatry.

Oncology

In the field of oncology, the piperazine ring is a key component of many targeted therapies, particularly kinase inhibitors.[20][21] The piperazine moiety often serves as a linker that correctly orients other parts of the molecule within the ATP-binding pocket of the target kinase, while also conferring favorable solubility properties.[22]

A prime example is Imatinib , a revolutionary drug for chronic myeloid leukemia (CML). Imatinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving the proliferation of cancer cells in CML.[23] The piperazine group in Imatinib is crucial for its high affinity and selectivity for the Bcr-Abl kinase.[24]

BCR_ABL BCR-ABL Kinase Substrate Substrate Protein BCR_ABL->Substrate Binds ATP ATP ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates Downstream Downstream Signaling (e.g., RAS, STAT5) Phospho_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (with Piperazine moiety) Imatinib->BCR_ABL Competitively binds ATP-binding site

Caption: Imatinib's inhibition of the Bcr-Abl signaling pathway.

The success of Imatinib has spurred the development of numerous other piperazine-containing kinase inhibitors.

Compound Target Kinase(s) Cancer Cell Line IC₅₀ (µM)
Imatinib Bcr-Abl, c-Kit, PDGFRK562 (CML)~0.25
Gefitinib EGFRMDA-MB-468 (Breast)10[25]
Compound 10 (rhodanine-piperazine hybrid) EGFR (putative)MCF-7 (Breast)~67[25]
Compound 12 (rhodanine-piperazine hybrid) EGFR (putative)MCF-7 (Breast)~67[25]
Compound 15 (piperazine-purine analog) Src (putative)Huh7 (Liver)<2.5[26]
Compound 56 (piperazine-purine analog) Src (putative)Huh7 (Liver)<2.5[26]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Piperazine-Based Kinase Inhibitors.

Anti-Infective Agents

Beyond its original use against parasitic worms, the piperazine scaffold has been incorporated into drugs to combat bacterial and fungal infections.[13] The fluoroquinolone antibiotic Ciprofloxacin , for instance, contains a piperazine ring that enhances its antibacterial activity and improves its pharmacokinetic properties.[12] The development of microbial resistance to existing drugs is a major global health concern, and piperazine derivatives continue to be explored as a source of novel antimicrobial agents.[14][27]

Part 4: The Future of Piperazine in Drug Discovery

The journey of piperazine from a simple deworming agent to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical versatility. The ease with which its structure can be modified continues to make it an attractive starting point for the development of new medicines.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Library Piperazine Derivative Library Synthesis Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for piperazine-based drug discovery.

Future research will likely focus on several key areas:

  • Novel Scaffolds: Combining the piperazine ring with other pharmacophores to create hybrid molecules with unique biological activities.[20]

  • Targeted Delivery: Using piperazine derivatives to deliver cytotoxic agents specifically to cancer cells.

  • Combating Resistance: Developing new piperazine-based anti-infectives that are effective against drug-resistant strains of bacteria and fungi.[3]

  • Computational Design: Employing in silico methods, such as molecular docking and QSAR, to rationally design new piperazine-based drugs with improved potency and selectivity.[8]

The enduring legacy of piperazine in medicine underscores a fundamental principle of drug discovery: that even the simplest of molecular frameworks can give rise to a wealth of therapeutic possibilities. For researchers, scientists, and drug development professionals, the piperazine scaffold will undoubtedly remain a rich and fruitful area of exploration for years to come.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2021, December 31). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Source Not Available].
  • Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022, April 1). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Piperazines: A Straightforward Option To Treat Worms Speedily. (n.d.). Pharmaceutical Chemicals. Retrieved from [Link]

  • Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Walayat, K., et al. (2019, February 5). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
  • Horton, C. (1956, May). The Anthelmintic Effect of Three Piperazine Derivatives on Ascaridia Galli (Schrank 1788). Poultry Science, 35(3), 606-614.
  • Synthetic process for chlorcyclizine hydrochloride. (n.d.). Google Patents.
  • Piperazine Phenothiazines: Fluphenazine and Perphenazine. (n.d.).
  • CHLORCYCLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia. Retrieved from [Link]

  • Narsaiah, A. V., & Narsimha, P. (2011, January 23). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. Medicinal Chemistry Research, 20, 1293-1296.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, S., & Singh, K. (2025, March 6). Fused and Substituted Piperazines as Anticancer Agents: A Review. [Source Not Available].
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Schematic diagram showing the relationship between Abl and Bcr-Abl... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Piperazine - Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023, November 10). PMC.
  • Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl deriv
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC - NIH.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (n.d.). PMC.
  • GABA. (n.d.). PDSP. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). [Source Not Available].
  • Romanelli, M. N., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 2.
  • In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Ab
  • Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).
  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... (n.d.). ResearchGate. Retrieved from [Link]

  • Representative molecular structures and IC50 values of arylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Noninferiority of perphenazine vs. three second-generation antipsychotics in chronic schizophrenia. (n.d.). PubMed. Retrieved from [Link]

  • Characterization of GABA Receptors. (n.d.). PMC - PubMed Central.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2025, October 12).
  • Piperazine: Synthesis, Dosage & Structure. (n.d.). Study.com. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub. Retrieved from [Link]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Executive Summary 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is a highly specialized, conformationally restricted bifunctional building block ()[1]. Featuring a 3-oxopiperazine core—a recognized pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is a highly specialized, conformationally restricted bifunctional building block ()[1]. Featuring a 3-oxopiperazine core—a recognized privileged scaffold in medicinal chemistry ()[2]—this compound serves as a critical intermediate in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and novel antiviral agents ()[3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental workflows designed for drug development professionals.

Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is paramount for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Significance
Chemical Name 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetateStandard IUPAC nomenclature defining the core and ester chain.
CAS Number 1008377-14-7Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H16N2O4Dictates the stoichiometric baseline for all reactions[4].
Molecular Weight 216.24 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Functional Groups Secondary Amine, Amide, Ester, EtherEnables orthogonal, chemoselective functionalization.

Expertise Insight: The inclusion of the 2-methoxyethyl ester is a deliberate design choice. Compared to a standard methyl or ethyl ester, the 2-methoxyethyl group increases the molecule's hydrophilicity. Furthermore, the inductive electron-withdrawing effect of the ether oxygen renders the ester carbonyl slightly more electrophilic, facilitating milder saponification conditions that preserve sensitive downstream functional groups.

Mechanistic Advantages in Drug Design

The 3-oxopiperazine moiety is widely utilized in pharmaceutical development because it effectively mimics the geometry of a dipeptide bond while rigidifying the molecular backbone[2]. This conformational restriction reduces the entropic penalty upon target binding, leading to higher affinity ligands.

Recent applications have demonstrated the utility of piperazinone derivatives as novel HIV-1 capsid modulators, where the rigid core precisely orients terminal aromatic rings into the viral binding pocket to disrupt viral replication[3]. Furthermore, the dual nitrogen atoms (N1 and N4) offer distinct vectors for structural diversification, allowing researchers to build complex architectures from a single starting material.

Experimental Workflows: Chemoselective Functionalization

The inherent difference in pKa and nucleophilicity between the N4 secondary amine and the N1 amide nitrogen allows for highly chemoselective functionalization without the need for complex protection/deprotection strategies.

Pathway Core 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) N4 N4-Functionalization (Highly Nucleophilic Amine) Core->N4 Electrophilic Addition Ester Ester Saponification (Mild Base Hydrolysis) Core->Ester LiOH / THF / H2O N1 N1-Alkylation (Requires Strong Base) Core->N1 NaH / DMF App1 Peptidomimetic Drug Candidates N4->App1 App2 Rigidified Linkers (e.g., PROTACs) Ester->App2 App3 Targeted Antivirals (e.g., HIV-1 Modulators) N1->App3

Fig 1: Chemoselective functionalization pathways of the 3-oxopiperazine scaffold.

Validated Laboratory Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems"—meaning the specific choice of reagents and conditions inherently prevents side reactions and ensures high fidelity.

Protocol A: Regioselective N4-Acylation

Objective: To functionalize the secondary amine while leaving the N1 amide and the 2-methoxyethyl ester intact.

  • Preparation: Dissolve 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: DCM provides excellent solubility, and its aprotic nature prevents moisture-induced hydrolysis of the ester or the incoming acylating agent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during acylation without competing with the N4 amine for the electrophile.

  • Electrophile Addition: Cool the reaction vessel to 0°C and dropwise add the desired acyl chloride (1.1 eq). Causality: Cooling mitigates the exothermic nature of the reaction. Because the N4 amine is significantly more nucleophilic than the N1 amide, maintaining a low temperature ensures strict kinetic control and absolute regioselectivity.

  • Quenching & Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Causality: A mild basic quench neutralizes residual acid while preventing the premature cleavage of the 2-methoxyethyl ester.

Protocol B: Chemoselective Saponification of the 2-Methoxyethyl Ester

Objective: To hydrolyze the ester to a free carboxylic acid for subsequent peptide coupling, without epimerizing the piperazine core or cleaving N4-protecting groups.

  • Solvent System: Dissolve the N4-protected intermediate in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This ternary solvent system ensures complete, homogeneous dissolution of both the lipophilic organic substrate and the inorganic base, preventing biphasic reaction stalling.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 eq) at 0°C. Causality: The 2-methoxyethyl ester is highly susceptible to hydrolysis due to the inductive effect of the methoxy group. LiOH provides mild, controlled hydroxide delivery, which is critical to prevent base-catalyzed epimerization at the C2 position of the piperazine ring.

  • Reaction Monitoring: Stir at 0°C to room temperature for 4 hours. Monitor completion via LC-MS.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract with ethyl acetate, dry, and concentrate. Causality: Precise acidification to pH 3 protonates the newly formed carboxylate for organic extraction, but is not acidic enough to cleave acid-sensitive N4 protecting groups (such as a Boc group).

Conclusion

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a sophisticated building block that bridges the gap between traditional small molecules and complex peptidomimetics. By leveraging the differential reactivity of its functional groups, medicinal chemists can rapidly assemble highly rigidified, target-specific therapeutic agents with optimized pharmacokinetic profiles.

References

  • Zhan, P., et al. "Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators". Molecules (MDPI). URL:[Link]

Sources

Exploratory

A Technical Guide to the Procurement and Quality Assessment of 2-(3-Oxo-2-piperazinyl)acetate Esters for Pharmaceutical Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract: The 2-(3-oxo-2-piperazinyl)acetate scaffold is a valuable heterocyclic building block in modern medicinal chemistry, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The 2-(3-oxo-2-piperazinyl)acetate scaffold is a valuable heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its rigid, yet functionalized structure makes it an attractive starting point for exploring new chemical space. This guide addresses the practical challenges of procuring a specific, non-catalog derivative, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. We provide a comprehensive framework for sourcing this specialized intermediate through strategic engagement with suppliers of close structural analogs and custom synthesis organizations. Furthermore, this document establishes a robust, multi-technique analytical workflow for quality control and validation, ensuring the identity, purity, and consistency of the material. This is paramount for the integrity and reproducibility of downstream drug discovery and development efforts.

Sourcing Strategy: Navigating the Landscape for a Specialized Intermediate

A direct search for "2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate" in major chemical supplier catalogs reveals its status as a non-standard, make-on-demand compound. This necessitates a more strategic sourcing approach than simply purchasing a stock item. The most effective pathway involves identifying and engaging with suppliers who either manufacture structurally similar analogs or specialize in custom chemical synthesis.

Identification of Commercially Available Structural Analogs

The first step is to identify suppliers of closely related esters of 2-(3-oxo-2-piperazinyl)acetic acid. These companies possess the requisite expertise in the core heterocyclic chemistry and are the most logical candidates for inquiries regarding the synthesis of the desired 2-methoxyethyl variant.

Compound NameCAS NumberMolecular FormulaRepresentative Supplier(s)
Ethyl 2-(3-oxopiperazin-2-yl)acetate33422-35-4C₈H₁₄N₂O₃Fluorochem, ChemScene[4][5]
Methyl 2-(3-oxopiperazin-2-yl)acetate89852-17-5C₇H₁₂N₂O₃Merck (Matrix Scientific), PubChem lists others[6][7]

Engaging with the technical sales or custom synthesis departments of these suppliers is a primary, high-probability sourcing route. Additionally, organizations known for their extensive libraries of building blocks and custom synthesis services, such as BOC Sciences and Enamine, represent a valuable secondary sourcing channel.[8][9]

Sourcing Decision Workflow

The process for acquiring a non-catalog intermediate like 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate follows a logical progression from initial search to final qualification. This workflow ensures that researchers invest resources efficiently and mitigate the risks associated with sourcing a custom-made material.

G start Initiate Sourcing for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate search_catalog Search Major Supplier Catalogs (e.g., MilliporeSigma, FisherSci, VWR) start->search_catalog decision_found Compound Listed? search_catalog->decision_found purchase Procure from Stock decision_found->purchase  Yes search_analogs Identify Suppliers of Structural Analogs (Methyl/Ethyl Esters) decision_found->search_analogs No   contact_analog_suppliers Contact Analog Suppliers for Custom Synthesis Quote search_analogs->contact_analog_suppliers search_cso Identify Custom Synthesis Organizations (CSOs) search_analogs->search_cso evaluate_quotes Evaluate Quotes: - Cost - Lead Time - Scale - Analytical Capabilities contact_analog_suppliers->evaluate_quotes contact_cso Contact CSOs for Custom Synthesis Quote search_cso->contact_cso contact_cso->evaluate_quotes select_supplier Select Supplier & Initiate Synthesis evaluate_quotes->select_supplier receive_material Receive Material with Certificate of Analysis (CoA) select_supplier->receive_material qc_validation Perform In-House QC Validation receive_material->qc_validation release_material Release Material for R&D Use qc_validation->release_material

Caption: Sourcing workflow for a non-catalog chemical intermediate.

Framework for Quality Control and Analytical Validation

For any custom-synthesized or non-standard intermediate, relying solely on the supplier's Certificate of Analysis (CoA) is insufficient. A robust, in-house quality control (QC) process is essential to validate the material's identity and purity, thereby ensuring the reliability and reproducibility of subsequent experiments. Spectroscopy and chromatography are the cornerstones of this validation process.[10]

Key Analytical Techniques for Compound Validation

The following table outlines the critical analytical tests, the rationale for their use, and typical acceptance criteria for a research-grade chemical intermediate.

TechniquePurpose (The "Why")Typical Acceptance Criteria
¹H and ¹³C NMR Spectroscopy Primary Structure Confirmation: Provides unambiguous confirmation of the chemical structure by mapping the chemical environment of hydrogen and carbon atoms. It is the most powerful tool for verifying that the correct molecule has been synthesized.[11][12]Spectrum is consistent with the proposed structure of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. Absence of significant unassigned signals.
Mass Spectrometry (MS) Molecular Weight Verification: Confirms the molecular weight of the compound, providing strong evidence for its elemental composition.[13]Observed molecular ion ([M+H]⁺, [M+Na]⁺, etc.) matches the calculated exact mass for C₉H₁₆N₂O₄.
HPLC-UV Purity Assessment: Quantifies the purity of the compound by separating it from starting materials, by-products, and other impurities. It is the standard method for determining the relative percentage of the main component.[14]Purity ≥ 95% (by peak area normalization). A single major peak should be observed.
FTIR Spectroscopy Functional Group Identification: Provides rapid confirmation of key functional groups (e.g., C=O of the ester and amide, N-H bonds). It serves as a quick identity check.[10]Presence of characteristic absorption bands corresponding to the expected functional groups.
A Plausible Synthetic Pathway

Understanding the likely synthetic route helps in anticipating potential impurities. A common and efficient method for synthesizing the target compound would be the direct esterification of the corresponding carboxylic acid with 2-methoxyethanol.

G acid 2-(3-Oxo-2-piperazinyl)acetic acid reagents Acid Catalyst (e.g., H₂SO₄) + Heat acid->reagents alcohol 2-Methoxyethanol alcohol->reagents product 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate reagents->product Esterification

Caption: Plausible synthetic route via Fischer esterification.

Detailed Experimental Protocol: HPLC-UV Method for Purity Assessment

This protocol provides a robust starting point for the purity analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. The method is adapted from established procedures for analyzing polar piperazine derivatives.[14][15][16] The rationale behind these conditions is to achieve good retention and peak shape for a polar, weakly UV-active compound on a standard reversed-phase column.

Objective: To determine the purity of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions:

ParameterCondition & Rationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm. (A standard C18 column is a versatile starting point for retaining moderately polar organic molecules.)
Mobile Phase A 0.1% Formic Acid in Water. (The acid modifier helps to protonate silanols on the column, improving peak shape for basic compounds like piperazines.)
Mobile Phase B Acetonitrile. (A common, strong organic solvent for reversed-phase chromatography.)
Gradient Time (min)
0
20
25
26
30
(A broad gradient is used for initial screening to ensure elution of all potential impurities.)
Flow Rate 1.0 mL/min. (A standard flow rate for a 4.6 mm ID column.)
Column Temperature 30 °C. (Elevated temperature can improve peak shape and reduce viscosity, but 30°C is a stable starting point.)
Detection Wavelength 210 nm. (The amide carbonyl group provides weak UV absorbance at low wavelengths. A DAD is recommended to screen for the optimal wavelength.)
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate sample.

    • Dissolve the sample in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL in a 5 mL volumetric flask.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Setup and Equilibration:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for the full 30-minute run time.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation and Trustworthiness: The robustness of this method should be confirmed by assessing peak shape (asymmetry factor should ideally be between 0.9 and 1.5) and retention time reproducibility across multiple injections. If the compound shows poor retention or peak shape, adjustments such as using a mobile phase with a higher pH (e.g., ammonium formate buffer at pH 6.8) or a different column chemistry (e.g., polar-embedded) should be explored.

Conclusion and Recommendations

The procurement of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate requires a proactive and technically informed strategy. As this is not a standard catalog chemical, researchers and drug development professionals must engage directly with suppliers of close structural analogs or with specialized custom synthesis organizations. The critical step following procurement is a rigorous, in-house analytical validation. Employing a suite of orthogonal techniques, with a primary emphasis on NMR for structural confirmation and HPLC for purity assessment, is non-negotiable. This due diligence ensures the quality and integrity of the starting material, which is a foundational requirement for generating reliable and reproducible data in any research and development program.

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem.
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.).
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). PLOS ONE.
  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25).
  • Modern Pharmaceutical Quality Control. (n.d.). Bruker.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024, January 20). ACS Omega.
  • Certificate of Analysis. (n.d.). MedchemExpress.com.
  • 2-methoxyethyl acetate, 3938-96-3. (n.d.). The Good Scents Company.
  • Certificate of Analysis. (n.d.). Axon Medchem.
  • 2-Methoxyethyl acetoacetate | C7H12O4 | CID 89734. (n.d.). PubChem.
  • Certificate of Analysis. (n.d.). ThermoFisher.
  • (3-Oxo-piperazin-2-yl)-acetic acid ethyl ester. (n.d.). Fluorochem.
  • Methyl 2-(2-methyl-3-oxo-2-piperazinyl)acetate. (n.d.). Merck.
  • 2-Methoxyethyl Acetoacetate | 22502-03-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • EN300-7572628. (n.d.). EnamineStore.
  • 2-Phenoxyethyl 2-(3-oxo-2-piperazinyl)acetate-None. (n.d.). Thoreauchem.
  • Synthesis of 2-(2-hydroxyethyl)piperazine. (n.d.). PrepChem.com.
  • Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378. (n.d.). PubChem.
  • 33422-35-4 | Ethyl 2-(3-oxopiperazin-2-yl)acetate. (n.d.). ChemScene.
  • FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. (n.d.). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9). ResearchGate.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.

Sources

Foundational

Safety and handling of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Authored by a Senior Application Scientist Disclaimer: This document is intended as an in-depth technical guide for resear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Authored by a Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on structurally related compounds and is not a substitute for a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted following a thorough, site-specific risk assessment and in compliance with all applicable safety regulations.

Introduction and Chemical Identity

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a complex organic molecule incorporating both a piperazinone heterocyclic core and a 2-methoxyethyl acetate ester side chain. Its formal identification can be challenging due to its common classification as a pharmaceutical impurity, specifically related to the synthesis of Ziprasidone[1][2][3][4]. The piperazine moiety is a common scaffold in medicinal chemistry, known for a wide range of pharmacological activities[5][6]. The 2-methoxyethyl acetate group, a glycol ether derivative, is a common solvent and reagent. The safety profile of the combined molecule must therefore be inferred from the known hazards of these constituent parts.

While a specific CAS number for this exact ester is not consistently reported, related structures are well-documented:

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate: CAS 33422-35-4[7]

  • Methyl 2-(3-oxopiperazin-2-yl)acetate: CAS 89852-17-5[8]

  • Propyl 2-(3-oxo-2-piperazinyl)acetate: CAS 90770-36-8[9]

The primary focus of this guide is to establish a robust safety and handling protocol based on the known risks associated with the piperazinone ring system and the 2-methoxyethyl acetate functional group.

Hazard Identification and Risk Assessment

A comprehensive risk assessment for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate necessitates a composite analysis of its structural analogues.

Analysis of the Piperazinone Core

The piperazinone ring system and its derivatives are known to present several hazards. Based on data for related compounds like Methyl 2-(3-oxopiperazin-2-yl)acetate and 4-(2-Hydroxyethyl)-piperazin-2-one, the following GHS classifications are anticipated[8][10]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Analysis of the 2-Methoxyethyl Acetate Moiety

The 2-methoxyethyl acetate component introduces significant, distinct hazards. This chemical class (glycol ethers) is associated with severe toxicological effects[11][12].

  • Flammability (Category 3): Flammable liquid and vapor[12].

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child[11][12].

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled[12].

  • Peroxide Formation: Long-term contact with air and light may lead to the formation of potentially explosive peroxides[11].

Synthesized Hazard Profile

Based on the combination of these structural components, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryDescriptionSource Analogue
Flammable Solid/LiquidCategory 3 (Assumed)Flammable, moderate fire hazard when exposed to heat or flame.2-Methoxyethyl Acetate[11][12]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.Piperazinones, 2-Methoxyethyl Acetate[8][10][12]
Skin Corrosion/IrritationCategory 2Causes skin irritation.Piperazinones[8][10]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.Piperazinones[8][10]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child.2-Methoxyethyl Acetate[11][12]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation, drowsiness, or dizziness.Piperazinones, 2-Methoxyethyl Acetate[8][10][11]

Safe Handling and Engineering Controls

A multi-layered approach to control exposure is mandatory.

Engineering Controls

The primary method for exposure control is to handle the material within a properly functioning chemical fume hood. This is critical to mitigate the risks of inhaling harmful vapors or fine dusts.[13]. The work area should be equipped with an eyewash station and a safety shower[14][15]. All equipment, including lines and vessels, should be earthed to prevent static discharge, given the flammability risk[11].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton).To prevent skin contact, as the substance is harmful and a skin irritant[10][12].
Eye/Face Protection Safety glasses with side shields or chemical goggles.To prevent eye contact, which can cause serious irritation[10][14].
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes.To protect against skin exposure and potential splashes[10].
Respiratory Protection Not typically required if handled in a fume hood. If not, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors or dust, which can cause respiratory irritation and systemic toxicity[10][11].
Workflow for Safe Handling

The following diagram outlines the standard workflow for handling 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Verify Fume Hood Function a->b c Don Appropriate PPE b->c d Transfer Compound in Fume Hood c->d e Keep Container Tightly Sealed d->e f Avoid Generating Dust/Vapors d->f g Decontaminate Work Surface f->g h Dispose of Waste Properly g->h i Remove PPE and Wash Hands h->i

Caption: Standard laboratory workflow for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[11][15].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition such as heat, sparks, or open flames[11][12][16].

  • Peroxide Formation: Due to the 2-methoxyethyl acetate moiety, there is a risk of forming explosive peroxides over time, especially if exposed to air and light[11]. Containers should be dated upon opening and periodically checked.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[14][15].
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention[14][15].
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[14][15].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11][15].
Spill and Leak Response

A clear, pre-defined spill response plan is essential.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread dust or vapors.

  • Contain: Prevent further leakage or spreading of the material if it is safe to do so[15].

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[11][15].

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal[11].

  • Decontaminate: Clean the spill area thoroughly.

The following decision tree provides a logical guide for spill response.

G spill Spill Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_trained Are you trained and equipped to handle it? is_major->is_trained No is_trained->evacuate No ppe Don appropriate PPE is_trained->ppe Yes contain Contain and absorb spill ppe->contain dispose Collect in sealed container for disposal contain->dispose decon Decontaminate the area dispose->decon

Caption: Decision tree for spill response protocol.

Disposal Considerations

All waste materials containing 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate must be treated as hazardous waste. Disposal should be carried out in accordance with local, regional, and national regulations. The material should be disposed of via a licensed waste disposal contractor[14]. Do not allow the material to enter drains or waterways[10].

Synthesis and Analytical Notes

The synthesis of piperazinone derivatives often involves multi-step reactions, for example, by reacting diamines with cyanohydrin acetates or through reductive amination pathways[17][18]. The synthesis of the target molecule would likely involve the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with 2-methoxyethanol or a related transesterification reaction.

For analytical purposes, various methods are reported for piperazine and its derivatives, including colorimetric and spectrophotometric techniques, as well as chromatographic methods like HPLC and GC, which would be suitable for purity assessment and quantification[5][19].

References

  • Material Safety Data Sheet.
  • SAFETY DATA SHEET. 1,4-Bis(2-hydroxyethyl)piperazine. Thermo Fisher Scientific.
  • 2-methoxyethyl acet
  • SAFETY DATA SHEET. Piperazine. Fisher Scientific.
  • Safety data sheet - 2-Methoxyethyl acet
  • Ethyl 2-(3-oxo-2-piperazinyl)
  • 2-Methoxyethyl acetoacetate - Safety D
  • Methyl 2-(2-methyl-3-oxo-2-piperazinyl)
  • 1,2-Seco-ziprasidone.
  • Ziprasidone EP Impurity - B. Manasa Life Sciences.
  • MATERIAL SAFETY D
  • (3-Oxo-piperazin-2-yl)-acetic acid ethyl ester. Fluorochem.
  • Methyl 2-(3-oxopiperazin-2-yl)acetate.
  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • SAFETY DATA SHEET - 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE. Apollo Scientific.
  • Ziprasidone Rel
  • Ziprasidone EP Impurity E. Dr. JCR Biosciences.
  • Propyl 2-(3-oxo-2-piperazinyl)
  • Ethyl 2-(3-oxopiperazin-2-yl)
  • (Z)-2-((S)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid.
  • A Review on Analytical Methods for Piperazine Determin
  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of vol
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Synthesis of target piperazine derivatives 23a–h.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Functionalization, and Experimental Protocols for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Introduction & Scientific Rationale In modern medicinal chemistry, the piperazine ring is a highly privileged scaffold. However, highly basic piperazines often suffer from poor pharmacokinetic profiles, including hERG to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the piperazine ring is a highly privileged scaffold. However, highly basic piperazines often suffer from poor pharmacokinetic profiles, including hERG toxicity and rapid metabolic clearance. The introduction of a carbonyl group to form a 3-oxopiperazine (a lactam) significantly mitigates these liabilities by reducing the basicity of one nitrogen atom while providing a rigid conformational constraint.

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is an advanced, highly versatile building block designed for the synthesis of peptidomimetics, protein-protein interaction (PPI) inhibitors, and conformationally restricted drug candidates. The strategic inclusion of the 2-methoxyethyl ester provides two distinct advantages over standard methyl or ethyl esters:

  • Enhanced Solubility: The ether oxygen acts as an intramolecular hydrogen bond acceptor, drastically improving the solubility of polar intermediates in aprotic solvents (e.g., DMF, DMSO) during solid-phase or solution-phase synthesis.

  • Orthogonal Reactivity: The ester can be cleanly saponified under mild conditions to yield a free carboxylic acid, providing an extended C2-acetate linker ideal for synthesizing α-helix mimetics ().

Physicochemical Properties

The quantitative data and structural features of the compound are summarized below to guide handling and analytical tracking.

PropertyValue / Description
CAS Number 1008377-14-7
Molecular Formula C9H16N2O4
Molecular Weight 216.24 g/mol
Core Scaffold 3-Oxopiperazine (Lactam)
Reactive Centers N1 (Nucleophilic Secondary Amine), C2 (Ester Linkage)
Solubility Profile Highly soluble in DCM, DMF, DMSO, and MeOH
LC-MS Target m/z 217.1 [M+H]+

Mechanistic Insights: The Causality of the Scaffold

The utility of this molecule lies in its regioselectivity and conformational rigidity .

  • Regioselective Functionalization: The 3-oxopiperazine core contains two nitrogen atoms: N1 and N4. Because N4 is part of a lactam (adjacent to the C3 carbonyl), its lone pair is delocalized, rendering it non-nucleophilic under standard conditions. Conversely, N1 is a highly reactive secondary amine. This inherent electronic differentiation allows for the direct, regioselective functionalization (alkylation or acylation) of N1 without the need for complex protecting group strategies, a technique widely utilized in the development of HIV-1 capsid inhibitors ().

  • Conformational Mimicry: The C2-acetate substitution forces the oxopiperazine ring into a specific geometry that excellently mimics the i, i+4, and i+7 residue spacing of an α-helix. This makes the resulting derivatives highly potent disruptors of challenging PPIs, such as the PEX5-PEX14 interaction ().

Mechanism S1 3-Oxopiperazine Core S2 Conformational Rigidity S1->S2 S3 α-Helix Mimicry (i, i+4, i+7) S2->S3 S4 PPI Disruption (e.g., PEX5-PEX14) S3->S4

Mechanistic pathway of oxopiperazine scaffolds in disrupting protein-protein interactions.

Experimental Workflows & Protocols

The following protocols detail the step-by-step transformation of 2-methoxyethyl 2-(3-oxo-2-piperazinyl)acetate into a complex peptidomimetic. Every protocol is designed as a self-validating system to ensure high-fidelity execution.

Workflow A 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Starting Material) B N1-Functionalization (Acylation / Alkylation) A->B Step 1 C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2 D Amide Coupling (HATU, DIPEA, Target Amine) C->D Step 3 E Conformationally Constrained Peptidomimetic D->E Step 4

Synthetic workflow for derivatizing 2-methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.
Protocol A: Regioselective N1-Acylation

This step capitalizes on the nucleophilicity of the N1 secondary amine to attach an R-group, leaving the N4 lactam untouched.

  • Preparation: Dissolve 2-methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq, 1.0 mmol, 216 mg) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et3N, 2.0 eq, 2.0 mmol, 278 µL). Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.

  • Electrophile Addition: Dropwise add the desired acid chloride or sulfonyl chloride (1.1 eq, 1.1 mmol).

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor by LC-MS. The reaction is complete when the starting material peak (m/z 217.1) disappears and the product mass appears.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with a 3:1 mixture of CHCl3:Isopropanol (3 × 15 mL). Causality note: The highly polar nature of oxopiperazines leads to poor recovery with standard EtOAc extractions; the CHCl3:iPrOH mixture disrupts aqueous solvation shells, maximizing yield.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Mild Ester Hydrolysis (Saponification)

Cleavage of the 2-methoxyethyl ester to generate the free carboxylic acid for downstream peptide coupling.

  • Preparation: Dissolve the N1-acylated intermediate (1.0 eq, ~1.0 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and H2O (8 mL total volume).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq, 2.0 mmol, 84 mg). Stir at room temperature for 3–4 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The starting ester typically elutes at Rf ~0.6, whereas the resulting carboxylic acid will remain at the baseline (Rf 0.0).

    • Self-Validation: Confirm via LC-MS. Successful cleavage of the 2-methoxyethyl group results in a precise mass shift of Δm/z = -58 Da (loss of -O-CH2CH2OCH3 [75 Da] and addition of -OH [17 Da]).

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous residue with 5 mL H2O and acidify to pH 3 using 1M HCl.

  • Extraction: Extract the precipitated free acid using the 3:1 CHCl3:iPrOH method described in Protocol A. Dry and concentrate to yield the carboxylic acid intermediate.

Protocol C: Amide Coupling for Peptidomimetic Synthesis

Coupling the C2-acetic acid side chain to a target amine to build the extended peptidomimetic backbone.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 0.6 mmol, 228 mg) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol, 261 µL). Stir at room temperature for 15 minutes to generate the active OAt-ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS for the formation of the target amide mass.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (5 × 10 mL).

    • Causality note: The repeated brine washes are a self-validating purification step specifically designed to partition the highly polar DMF and the water-soluble tetramethylurea byproduct (from HATU) into the aqueous phase, often yielding a crude product that is >90% pure by NMR prior to chromatography.

References

  • Arora, P. S., et al. (2010). "Oligooxopiperazines as Nonpeptidic α-Helix Mimetics." Organic Letters.[Link]

  • Zhan, P., et al. (2022). "Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators." MDPI.[Link]

  • Dawidowski, M., et al. (2023). "Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template." European Journal of Medicinal Chemistry.[Link]

Application

Application Notes and Protocols for In Vivo Evaluation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

A Guide for Preclinical Research and Development Foreword The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant agents.[1][2] Its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Research and Development

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, neuroprotective, and anti-infective properties.[1][3] This document provides a comprehensive guide for the in vivo investigation of a novel piperazine derivative, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. While specific preclinical data for this molecule is not yet publicly available, the protocols and application notes presented herein are constructed from established methodologies for analogous compounds and are intended to provide a robust framework for its systematic evaluation.

Compound Profile: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Identifier Value Source
IUPAC Name 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetateN/A
Molecular Formula C9H16N2O4Derived
Molecular Weight 216.23 g/mol Derived
Structure Image of the chemical structureN/A

1.1 Scientific Rationale for In Vivo Investigation

The structural motifs within 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate suggest several avenues for therapeutic application. The piperazine ring is a well-established pharmacophore known to interact with various biological targets, particularly within the central nervous system (CNS).[4] The presence of the oxo-piperazinyl group and the acetate moiety may confer unique pharmacokinetic and pharmacodynamic properties, potentially influencing its stability, distribution, and target engagement.

1.2 Postulated Mechanism of Action

Based on the known activities of similar piperazine-containing molecules, a plausible hypothesis is that 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate may act as a modulator of neurotransmitter systems or intracellular signaling cascades. For instance, many piperazine derivatives exhibit affinity for serotonin or dopamine receptors.[4] Alternatively, they can influence pathways implicated in cellular stress and survival, such as the PI3K/AKT pathway, which has been observed in cancer cell line studies with other piperazine compounds.[5]

Preclinical In Vivo Study Design

A tiered approach to in vivo testing is recommended, beginning with preliminary tolerability and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.

2.1 Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Safety Endpoints A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B C Pharmacokinetic (PK) Profiling B->C D Selection of Disease Model (e.g., Neurodegeneration, Oncology) C->D E Chronic Dosing & Efficacy Assessment D->E F Behavioral/Physiological Endpoints E->F G Pharmacodynamic (PD) Marker Analysis F->G H Histopathology & Target Engagement G->H I Extended Safety/Toxicity Studies H->I G cluster_0 Upstream Events cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcome A 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate B Target Receptor (e.g., 5-HT1A) A->B Binds C PI3K B->C D AKT C->D Activates E GSK3β D->E Inhibits F Decreased Tau Hyperphosphorylation E->F E->F G Increased Neuronal Survival E->G

Sources

Method

Comprehensive Analytical Methods for the Detection and Quantification of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Executive Summary 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is a highly functionalized piperazine derivative frequently utilized as a critical building block in the synthesis of peptidomimetics an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is a highly functionalized piperazine derivative frequently utilized as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Due to its high polarity, lack of an extended conjugated chromophore, and potential to carry over as a process impurity, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention and sensitivity.

This application note details two orthogonal, self-validating analytical methodologies: a Hydrophilic Interaction Liquid Chromatography (HILIC-UV) method for bulk purity assessment, and an LC-MS/MS Multiple Reaction Monitoring (MRM) method for trace-level impurity quantification.

Chemical Profiling & Method Rationale

The Causality Behind the Analytical Strategy

The molecular structure of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate features a secondary amine, a lactam (3-oxo group), and a methoxyethyl ester.

  • Chromatographic Selection (HILIC vs. RP-HPLC): Highly polar piperazine derivatives typically exhibit poor retention (capacity factor, k′<1 ) on traditional C18 columns, eluting in the void volume and suffering from matrix suppression. HILIC overcomes this by utilizing a polar stationary phase (e.g., Ethylene Bridged Hybrid Amide) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and peak shape[1].

  • Detection Modality (UV vs. MS/MS): While the amide and ester bonds provide weak UV absorbance at low wavelengths (210 nm), this is only sufficient for bulk purity (>0.1%). For trace-level or genotoxic impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory. The secondary amine is easily protonated in positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 217.1[2].

Data Presentation: Analyte Specifications

Table 1: Physicochemical Properties of the Target Analyte

ParameterSpecification
Chemical Name 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate
CAS Number 1008377-14-7
Molecular Formula C₉H₁₆N₂O₄
Molecular Weight 216.24 g/mol
Precursor Ion [M+H]+ m/z 217.1
Primary UV Absorbance ~210 nm (Amide/Ester)

Workflow Visualization

Workflow Start Sample Matrix (CAS 1008377-14-7) Decision Analysis Goal? Start->Decision Bulk Bulk Purity (>0.1%) HILIC-UV Decision->Bulk High Conc. Trace Trace Impurity (<0.1%) LC-MS/MS Decision->Trace Low Conc. Prep1 Dilute in 80% ACN (HILIC Compatible) Bulk->Prep1 Prep2 SPE Extraction & Reconstitution Trace->Prep2 Detect1 UV Detection (210 nm) Prep1->Detect1 Detect2 ESI+ MRM 217.1 -> 141.1 Prep2->Detect2

Analytical workflow for the detection of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.

Experimental Protocols

Protocol A: HILIC-UV Method for Bulk Purity Assessment

This protocol is designed for the routine assay and purity validation of the synthesized intermediate.

Self-Validating System Suitability (SST): Before sample analysis, inject a 10 µg/mL standard solution five times. The method is valid only if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , and the USP tailing factor ( Tf​ ) is ≤1.5 .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (80:20, v/v). Crucial Insight: HILIC methods require the sample diluent to closely match the initial high-organic mobile phase to prevent peak splitting and severe band broadening.

  • Column: Waters BEH Amide (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 35 °C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Causality: The buffer controls the ionization state of the piperazine ring, ensuring reproducible partitioning into the stationary phase.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0595
1.0595
6.04060
8.04060
8.1595
12.0595
Protocol B: LC-MS/MS Method for Trace Impurity Profiling

For detecting 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a carryover impurity in downstream APIs, LC-MS/MS provides sub-ppm sensitivity[2].

Self-Validating System Suitability (SST): The Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) standard must be ≥10 . A blank matrix injection must yield an interfering peak area of <5% relative to the LLOQ.

Step-by-Step Methodology:

  • Sample Preparation: Extract the API matrix using Solid Phase Extraction (SPE) or protein precipitation (if biological). Reconstitute in 50% Methanol containing 0.1% Formic acid.

  • Chromatography: Use a short C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) with a rapid gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in ESI+ mode.

  • Ionization Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 400 °C, and Desolvation gas flow at 800 L/hr.

Table 3: LC-MS/MS MRM Parameters

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 217.1141.15018
Qualifier 217.199.15025
MS/MS Fragmentation Causality

The [M+H]+ ion at m/z 217.1 undergoes predictable collision-induced dissociation (CID). The primary cleavage occurs at the ester bond, losing the 2-methoxyethanol moiety (-76 Da) to form a stable acylium product ion at m/z 141.1. A secondary cleavage of the ketene group (-42 Da) yields the piperazine core at m/z 99.1.

Fragmentation Parent Parent Ion [M+H]+ m/z 217.1 Frag1 Acylium Product Ion m/z 141.1 Parent->Frag1 - Methoxyethanol (-76 Da) Frag2 Piperazine Core m/z 99.1 Parent->Frag2 Direct Cleavage Frag1->Frag2 - Ketene (-42 Da)

Proposed ESI+ MS/MS fragmentation pathway for m/z 217.1 quantifier and qualifier ions.

References

  • Sigma-Aldrich Product Catalog. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate | 1008377-14-7. Sigma-Aldrich.

  • Obradović, D., et al. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Journal of Chromatography A. 1

  • Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. 2

Sources

Application

HPLC method for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate analysis

An Application Note for the Analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate using Hydrophilic Interaction Liquid Chromatography (HILIC) Authored by: Senior Application Scientist, Gemini Laboratories Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate using Hydrophilic Interaction Liquid Chromatography (HILIC)

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. Due to the highly polar nature of the analyte, conventional reversed-phase (RP-HPLC) methods fail to provide adequate retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This method utilizes a polar stationary phase in conjunction with a high-organic mobile phase to achieve excellent retention, peak shape, and separation of the target analyte from potential impurities. The protocol detailed herein is suitable for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and impurity profiling of this and structurally related compounds.

Introduction: The Challenge of Polar Analytes

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a polar molecule containing multiple hydrophilic functional groups, including a piperazinone ring, an ester, and an ether linkage. The analysis of such compounds by traditional reversed-phase chromatography is notoriously difficult. On nonpolar stationary phases like C18, these analytes exhibit little to no interaction, often eluting in the void volume with poor peak shape, making accurate quantification impossible[1][2].

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior analytical strategy. HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase composed of a high concentration of a nonpolar organic solvent, typically acetonitrile, with a small percentage of an aqueous buffer[3]. The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase[4][5]. This results in strong retention for hydrophilic compounds, providing a "reversed-reversed phase" elution order where more polar compounds are retained longer[6]. This approach not only ensures robust retention but is also highly compatible with mass spectrometry (MS) due to the high volatility of the mobile phase[5][7].

This document provides a comprehensive protocol for a HILIC-UV method, explaining the scientific rationale behind the selection of columns, mobile phases, and other critical parameters.

Experimental Design and Methodology

Materials and Reagents
  • Analyte: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate reference standard

  • Acetonitrile: HPLC or LC-MS grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade

  • Ammonium Formate: LC-MS grade or equivalent purity

  • Formic Acid: LC-MS grade or equivalent purity

Instrumentation
  • An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Sample and Standard Preparation

Rationale: The injection solvent should ideally match the initial mobile phase conditions to prevent peak distortion. Using a solvent stronger than the mobile phase (i.e., with a higher water content) can lead to poor peak shape and reduced retention[3].

Protocol:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a solution of 90:10 (v/v) Acetonitrile:Water.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with 90:10 (v/v) Acetonitrile:Water.

Chromatographic Conditions

The following parameters were optimized to achieve a balance of resolution, peak shape, and analysis time.

ParameterRecommended Condition
HPLC Column Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid
Gradient Elution 0% B to 40% B over 10 minutes
40% B held for 2 minutes
Return to 0% B over 0.5 minutes
Equilibrate at 0% B for 2.5 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL
UV Detection Wavelength 205 nm

Workflow and Data Processing

The overall analytical workflow is designed for efficiency and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling prep_standard Prepare Standard & Sample Solutions injection Inject Sample prep_standard->injection prep_mobile Prepare Mobile Phases equilibration Equilibrate HILIC Column prep_mobile->equilibration equilibration->injection separation Gradient Elution & Separation injection->separation detection UV Detection at 205 nm separation->detection integration Integrate Chromatogram detection->integration quantification Quantify Analyte integration->quantification report Generate Report quantification->report

Caption: HPLC analytical workflow from preparation to reporting.

Scientific Discussion: Rationale for Method Parameters

  • Choice of HILIC Mode: As established, the polar nature of the analyte, confirmed by its structure and the negative XLogP of similar compounds[8], mandates a retention mechanism beyond simple hydrophobic interaction. HILIC provides robust retention where reversed-phase chromatography fails[9][10].

  • Stationary Phase Selection: An amide-based HILIC column was chosen for its excellent ability to retain a wide range of polar compounds through hydrogen bonding and dipole-dipole interactions. It offers different selectivity compared to bare silica and is generally more robust over a wider pH range.

  • Mobile Phase Composition:

    • High Acetonitrile Content: The high initial concentration of acetonitrile is essential for promoting the partitioning of the polar analyte into the aqueous layer on the stationary phase, thereby enabling retention[3][7].

    • Ammonium Formate Buffer: A buffer is critical for maintaining a consistent pH and ionic strength, which controls the ionization state of the analyte and silanol groups on the stationary phase, ensuring reproducible retention times. Ammonium formate is an excellent choice as it is volatile and fully compatible with MS detection, should the method be transferred[3].

    • Acidic pH (3.0): The piperazine moiety has two pKa values, typically around 5-6 and 9-10[11][12]. By setting the mobile phase pH to 3.0, both nitrogen atoms in the piperazine ring will be consistently protonated (positively charged). This enhances the analyte's polarity and promotes strong, predictable electrostatic interactions with the stationary phase, leading to sharp, symmetrical peaks.

  • Detection Wavelength (205 nm): The analyte lacks a strong chromophore for high-wavelength UV detection. The amide bond within the piperazinone ring provides some absorbance at low UV wavelengths. 205 nm was selected as it offers a reasonable signal for quantification, although it requires high-purity mobile phases to minimize baseline noise[13]. For trace-level analysis, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are recommended.

HILIC_Mechanism Simplified HILIC Retention Mechanism cluster_main mobile_phase Mobile Phase High Acetonitrile Low Aqueous Buffer stationary_phase Polar Stationary Phase (e.g., Amide) Immobilized Water Layer mobile_phase:f0->stationary_phase:f0 Partitioning analyte Polar Analyte (Protonated) analyte->stationary_phase:f1 Interaction & Retention (H-Bonding, Electrostatic)

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of 2-Oxo-Piperazinyl Acetate Derivatives

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and conformational analysis of 2-oxo-piperazinyl acetate derivatives. This class of compounds is of significant interest in medicinal chemistry. Detailed protocols for sample preparation, and the acquisition and interpretation of 1D and 2D NMR spectra are presented, with an emphasis on explaining the rationale behind experimental choices. This guide aims to serve as a practical resource to ensure the acquisition of high-quality, reproducible NMR data for this important class of molecules.

Introduction: The Significance of 2-Oxo-Piperazinyl Acetates and the Role of NMR

The 2-oxo-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of an acetate moiety introduces further complexity and potential for diverse biological activity. As such, the unambiguous structural characterization of 2-oxo-piperazinyl acetate derivatives is paramount in drug discovery and development.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[4][6] It provides unparalleled insight into the molecular framework by probing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. For complex molecules like 2-oxo-piperazinyl acetate derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for complete structural assignment and conformational analysis.[2][3][4][5][6]

This guide will walk you through the essential NMR techniques and protocols tailored for this specific class of compounds.

Foundational Knowledge: Understanding the 2-Oxo-Piperazinyl Acetate Scaffold

A thorough understanding of the basic 2-oxo-piperazinyl acetate structure is crucial for interpreting its NMR spectra. The piperazine ring can exist in different conformations, and the presence of the oxo and acetate groups, along with other substituents, will significantly influence the chemical shifts and coupling constants of the ring protons and carbons.

  • Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain.[7] However, boat and twist-boat conformations are also possible, particularly in substituted derivatives. The rate of ring inversion can also affect the appearance of the NMR spectrum.[8]

  • Influence of Substituents: The electron-withdrawing effect of the amide carbonyl (the "oxo" group) and the ester carbonyl of the acetate group will deshield adjacent protons and carbons, shifting their signals downfield (to higher ppm values). The nature and position of other substituents on the piperazine ring will further modulate these chemical shifts.[9]

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of your NMR data is directly dependent on meticulous sample preparation and proper instrument setup.

Sample Preparation: A Critical First Step

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.

Protocol for Sample Preparation:

  • Determine the Appropriate Amount of Sample: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), 5-25 mg of the 2-oxo-piperazinyl acetate derivative is typically sufficient.[10][11] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[10][11]

  • Select a Suitable Deuterated Solvent: The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's signals. Common choices for piperazine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).[9][10][12] It is advisable to test the solubility in non-deuterated solvents first.[12]

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][12][13] Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter, as this can degrade the spectral quality.[10][11][14]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[9] However, modern NMR spectrometers can also reference the spectrum to the residual solvent signal.

Acquiring High-Quality NMR Spectra

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR data acquisition and analysis.

Instrumental Setup:

  • Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.[9]

  • 1D NMR Experiments:

    • ¹H NMR: This is the most common NMR experiment and provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: This experiment provides information on the number of different types of carbons in the molecule. It is often acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

  • 2D NMR Experiments: These experiments provide correlation information between different nuclei, which is invaluable for assigning complex spectra.[2][3][4][5]

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over two or three bonds).[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.[4][15]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically two or three bonds).[4][15]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds.[16][17] This is a powerful tool for determining stereochemistry and conformation.[6][16][17]

Spectral Interpretation: Decoding the Data

The interpretation of NMR spectra is a systematic process of assigning each signal to a specific nucleus in the molecule.

Characteristic Chemical Shifts

The following table provides typical chemical shift ranges for the core 2-oxo-piperazinyl acetate scaffold. These values can vary depending on the solvent and the presence of other substituents.[18][19][20]

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Piperazine CH₂ (adjacent to N-H)2.5 - 3.540 - 50
Piperazine CH₂ (adjacent to N-Acyl)3.0 - 4.540 - 55Deshielded by the carbonyl group.
Piperazine CH₂ (adjacent to C=O)3.0 - 4.040 - 55Deshielded by the carbonyl group.
Acetate CH₂4.0 - 5.060 - 70Attached to an oxygen atom.
Acetate CH₃2.0 - 2.520 - 30
Amide N-H7.0 - 9.0-Often a broad signal.
Carbonyl (Amide)-165 - 175
Carbonyl (Ester)-170 - 180
Coupling Constants (J-coupling)

The splitting pattern of a proton signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons and is described by the coupling constant, J, measured in Hertz (Hz). For the piperazine ring, the vicinal coupling constants (³JHH) between adjacent protons can provide valuable conformational information.

A Step-by-Step Approach to Spectral Assignment

Logical Flow for Spectral Interpretation:

Caption: A systematic approach to NMR spectral interpretation.

  • Analyze the ¹H NMR Spectrum: Determine the number of unique proton signals, their integration (relative number of protons), chemical shift, and multiplicity.

  • Analyze the ¹³C NMR Spectrum: Determine the number of unique carbon signals. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • Use the COSY Spectrum: Identify coupled protons to piece together fragments of the molecule.

  • Use the HSQC Spectrum: Correlate each proton signal with its directly attached carbon.

  • Use the HMBC Spectrum: Connect the fragments identified from the COSY spectrum by observing long-range correlations between protons and carbons. This is particularly useful for identifying quaternary carbons.

  • Use the NOESY/ROESY Spectrum: Determine the spatial proximity of protons to elucidate the stereochemistry and preferred conformation of the molecule. For example, strong NOEs between axial protons on the piperazine ring would support a chair conformation.[21]

Advanced Topics: Dynamic NMR and Conformational Analysis

For some 2-oxo-piperazinyl acetate derivatives, dynamic processes such as ring inversion or restricted rotation around amide bonds can occur at rates that are comparable to the NMR timescale.[8] This can lead to broadened signals or the observation of multiple sets of signals for a single compound.

Temperature-dependent NMR studies can be employed to study these dynamic processes. By acquiring spectra at different temperatures, it may be possible to "freeze out" different conformations or to coalesce broadened signals into sharp peaks.[8]

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of 2-oxo-piperazinyl acetate derivatives. By following the detailed protocols and interpretation strategies outlined in these application notes, researchers can confidently elucidate the structure and conformation of these important molecules, thereby accelerating the drug discovery and development process.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Available from: [Link]

  • Ahmed, R. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available from: [Link]

  • Ahmed, R. (2024, October 12). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available from: [Link]

  • Serber, Z., & Martin, G. E. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Available from: [Link]

  • Ahmed, R. (2025, May 30). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE. Available from: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available from: [Link]

  • Weizmann Institute of Science. NMR Sample Preparation - NMR Spectroscopy. Available from: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Scribd. CPP 13C NMR | PDF. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Farley, K. A., Horst, R., Koos, M. R. M., & Walker, G. S. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In J. Dumez & P. Giraudeau (Eds.), Fast 2D Solution-state NMR Concepts and Applications. The Royal Society of Chemistry. Available from: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. DergiPark. Available from: [Link]

  • Steinberg, J., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • SpectraBase. Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. Piperazine, 1-(4-fluorobenzoyl)-4-(2-furanylcarbonyl)- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-471. Available from: [Link]

  • Yüksek, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available from: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Besson, T., & Thiéry, V. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7780. Available from: [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Available from: [Link]

  • Jørgensen, A. S., et al. (2013). Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA. PMC. Available from: [Link]

  • Santos, C. M. M., et al. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook - Interpretation of NMR Spectra. IChO PAN. Available from: [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 611-615. Available from: [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available from: [Link]

  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Jones, R. A. Y., et al. (1973). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • University of California, Los Angeles. 1H NMR Chemical Shifts (δ, ppm). Available from: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Abstract This application note presents a comprehensive guide to the analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, a novel piperazine derivative of interest in pharmaceutical development, using Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, a novel piperazine derivative of interest in pharmaceutical development, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We provide detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. The methodologies outlined herein are designed to ensure high sensitivity, specificity, and reproducibility for both qualitative structural confirmation and quantitative analysis in complex matrices. This guide explains the causal relationships behind experimental choices, focusing on the principles of electrospray ionization and fragmentation pathways of piperazine-containing compounds. The protocols are structured to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the reliable characterization of this and similar molecules.

Introduction

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a small molecule featuring a piperazinone core, a structural motif prevalent in a wide array of biologically active compounds. As with many novel pharmaceutical candidates, a thorough and unambiguous characterization of its chemical structure and its quantification in biological matrices are paramount for advancing through the drug development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]

This document focuses on the application of Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry, a soft ionization technique ideal for the analysis of polar, thermally labile small molecules often encountered in pharmaceutical research.[3][4] We will delve into the expected ionization behavior of the target analyte, predict its fragmentation patterns based on established principles for piperazine derivatives, and provide a step-by-step protocol for its analysis.[1][5]

Physicochemical Properties of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate
PropertyValue
Molecular Formula C9H16N2O4
Monoisotopic Mass 216.1110 u
Structure
Key Structural Features Piperazinone ring, ester functional group, ether linkage

Experimental Design & Rationale

The successful mass spectrometric analysis of a target molecule hinges on a well-designed experiment, from sample preparation to data acquisition. The choices made at each step are critical for achieving the desired analytical outcome.

Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate it to a level suitable for LC-MS analysis.[6][7] The choice of technique depends on the complexity of the sample matrix.

  • For pure compounds or simple mixtures: A straightforward "dilute and shoot" approach is often sufficient. The sample is dissolved in a solvent compatible with the LC mobile phase.[8]

  • For complex matrices (e.g., plasma, urine): More extensive cleanup is required to remove proteins, salts, and other endogenous components that can cause ion suppression and contaminate the MS system.[7][9]

  • Solvent Selection: Prepare a stock solution of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. This solvent system is generally compatible with reversed-phase chromatography.

  • Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µM.[8] This concentration is a good starting point for direct infusion or LC-MS analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

This protocol is designed for the extraction of the analyte from plasma.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Liquid chromatography separates the analyte from other components in the sample prior to its introduction into the mass spectrometer.[10] For a polar compound like 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, reversed-phase chromatography is a suitable choice.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation and better peak shape in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures the efficient elution of the analyte while minimizing run time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume minimizes band broadening.
Mass Spectrometry

High-resolution mass spectrometry allows for the accurate mass measurement of the precursor and product ions, which is crucial for determining the elemental composition and confirming the identity of the analyte.[3]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of basic nitrogen atoms in the piperazine ring makes the molecule readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.
Source Temperature 120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hrEfficiently removes solvent droplets.
Full Scan MS Range m/z 50-500To detect the protonated molecule [M+H]+ and potential adducts.
MS/MS (ddMS2) Data-dependent acquisitionTo trigger fragmentation of the most intense precursor ions.
Collision Energy Ramped (e.g., 10-40 eV)To generate a rich fragmentation spectrum.

Expected Results and Data Interpretation

Full Scan Mass Spectrum

In positive ESI mode, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is expected to be readily protonated, yielding a prominent [M+H]+ ion at an m/z of 217.1183. The high-resolution mass measurement can be used to confirm the elemental composition.

Table of Expected Ions:

IonCalculated m/z
[M+H]+217.1183
[M+Na]+239.1002
[M+K]+255.0742
Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]+ precursor ion will provide structural information through characteristic fragmentation patterns. Based on the known fragmentation of piperazine derivatives, several key fragmentation pathways can be predicted.[5][11]

G cluster_0 Predicted Fragmentation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate M_H [M+H]+ m/z 217.1183 frag1 Loss of C4H8O2 (methoxyethyl acetate) m/z 115.0553 M_H->frag1 -102.0524 Da frag2 Loss of C2H4O (ethylene oxide) m/z 173.0921 M_H->frag2 -44.0262 Da frag3 Cleavage of piperazinone ring m/z 143.0761 M_H->frag3 -74.0422 Da frag4 Loss of CO m/z 189.1234 M_H->frag4 -27.9949 Da

Caption: Predicted fragmentation pathway of protonated 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.

Method Validation

For quantitative applications, the analytical method must be validated to ensure its reliability. Key validation parameters include:[12][13]

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as relative standard deviation, %RSD) should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix under various storage conditions.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. The detailed protocols for sample preparation, LC separation, and MS analysis are designed to be readily implemented in a research or drug development setting. By understanding the underlying principles of ionization and fragmentation, researchers can confidently identify and quantify this and structurally related compounds, thereby accelerating the drug discovery and development process.

References

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-100. [Link]

  • Wang, R., & Li, L. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 45(10), 1156-1158. [Link]

  • Remane, D., & Meyer, M. R. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Journal of AOAC International, 95(6), 1633-1643. [Link]

  • Cody, R. B., & Dane, A. J. (2012). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Forensic Science International, 223(1-3), 253-259. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., & Di Capua, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Zubrzycka, M., & Giebułtowicz, J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7586. [Link]

  • Zubrzycka, M., & Giebułtowicz, J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1713-1719. [Link]

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical Methods, 16(48), 6985-6994. [Link]

  • Phenomenex. (n.d.). Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices. [Link]

  • IMM. (n.d.). Sample preparation (MS, LC-MS). [Link]

  • Atlantis Bioscience. (2024, September 20). Essential Guide to LCMS Sample Preparation Techniques. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Jones, A. W., Ketha, H., & Jannetto, P. J. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Analytical Science and Technology, 13(1), 1-13. [Link]

  • Protti, M., Rudge, J., & Mercolini, L. (2023). Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252. [Link]

Sources

Method

Application Note: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a Privileged Scaffold in High-Throughput Screening and Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale In the landscape of modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, the transition from a primary high-throughput screening (HTS) hit to a viable lead compound is frequently bottlenecked by poor physicochemical properties. As a Senior Application Scientist, I have observed that libraries built on flat, highly lipophilic aromatic cores often result in Pan-Assay Interference Compounds (PAINS) that aggregate in aqueous buffers.

To circumvent this, modern library design heavily favors sp3-rich, conformationally constrained scaffolds. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) has emerged as a highly versatile, privileged building block for HTS libraries.

The structural logic behind this scaffold is twofold:

  • The 3-Oxopiperazine Core: This moiety acts as a constrained dipeptide isostere. By locking the dihedral angles, it mimics the turn motifs of native peptides (such as the Gly-Phe sequence), significantly reducing the entropic penalty upon binding to challenging Protein-Protein Interactions (PPIs)[1].

  • The 2-Methoxyethyl Ester: The choice of a 2-methoxyethyl ester over a standard ethyl or tert-butyl ester is a deliberate strategy to enhance aqueous thermodynamic solubility. The ether oxygen acts as a hydrogen bond acceptor, preventing the colloidal aggregation that plagues HTS assays, while retaining the ability to be hydrolyzed into a carboxylic acid for late-stage lead optimization.

Mechanism P Native Peptide Sequence (Metabolically Unstable) O 3-Oxopiperazine Core (Conformationally Restricted) P->O Isosteric Replacement T Protein-Protein Interface (Target Binding) O->T High-Affinity Interaction M 2-Methoxyethyl Ester (Aqueous Solubility Enhancer) M->O Prevents Aggregation

Fig 1. Mechanistic rationale for utilizing the functionalized 3-oxopiperazine scaffold.

Physicochemical Profiling

A successful HTS scaffold must strictly adhere to Lipinski’s Rule of Five to ensure that subsequent derivatization does not push the final library members into unfavorable chemical space. The baseline metrics of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate provide an ideal starting point for combinatorial expansion.

Table 1: Scaffold Physicochemical Properties
PropertyValueHTS Advantage
Molecular Formula C9H16N2O4Low starting mass allows for extensive functionalization.
Molecular Weight 216.24 g/mol Well below the 500 Da limit; ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (N4 Amine)Provides a single, highly regioselective handle for derivatization.
Hydrogen Bond Acceptors 5Enhances target engagement and aqueous solubility.
Regioselectivity OrthogonalN1 is a stable lactam; N4 is a nucleophilic secondary amine.

Experimental Workflow: From Synthesis to Screening

The regioselectivity of this scaffold is its greatest synthetic asset. The N1 nitrogen is part of a lactam (amide) and is relatively unreactive under mild conditions. Conversely, the N4 nitrogen is a secondary aliphatic amine, serving as an orthogonal, highly nucleophilic handle for combinatorial derivatization via reductive amination or acylation.

Workflow A 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Scaffold Selection) B Combinatorial Derivatization (N4-Reductive Amination) A->B Library Synthesis C High-Throughput Screening (TR-FRET Assay) B->C 384-well formatting D Hit Identification (Z'-factor > 0.6) C->D Primary Screening E Hit-to-Lead Optimization (Peptidomimetic Ligands) D->E Dose-Response Validation

Fig 2. Experimental workflow from scaffold selection to HTS hit identification.

Protocol A: HTS Library Generation via N4-Reductive Amination

Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to tolerate the 2-methoxyethyl ester, preventing unwanted ester reduction or transesterification during library synthesis.

Materials:

  • 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (0.1 M in anhydrous DCE)

  • Aldehyde library (0.12 M in anhydrous DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Glacial acetic acid

Step-by-Step Procedure:

  • Imine Formation: In a 96-well deep-well plate, dispense 500 µL of the scaffold solution (0.05 mmol) into each well. Add 500 µL of the respective aldehyde solution (0.06 mmol, 1.2 eq).

  • Acid Catalysis: Add 5 µL of glacial acetic acid to each well to catalyze imine formation. Seal the plate and agitate at 400 RPM for 2 hours at room temperature.

  • Reduction: Unseal the plate and add 21 mg of NaBH(OAc)3 (0.1 mmol, 2.0 eq) to each well. Re-seal and agitate for 16 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by adding 500 µL of saturated aqueous NaHCO3. Centrifuge the plate at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Quality Control: Extract the organic layer (DCE) and evaporate under a nitrogen stream. Reconstitute in DMSO to a final concentration of 10 mM. Validate library purity via LC-MS; >85% purity is required before proceeding to HTS.

Protocol B: High-Throughput Screening (TR-FRET Assay)

To evaluate the peptidomimetic library's ability to disrupt a Protein-Protein Interaction (e.g., a viral protease or receptor interface), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Self-Validation Note: To ensure the integrity of the HTS data, every 384-well plate must include 16 positive controls (known inhibitor) and 16 negative controls (DMSO vehicle). The assay's robustness is self-validated by calculating the Z'-factor; a plate is only accepted if Z' ≥ 0.6.

Step-by-Step Procedure:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 10 mM library compounds into a low-volume 384-well black microplate. This yields a final assay concentration of 25 µM in a 20 µL assay volume (0.25% DMSO final).

  • Reagent Addition: Dispense 10 µL of the target protein complex (tagged with a LanthaScreen Terbium donor) suspended in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Expert Insight: The inclusion of 0.01% Tween-20 is critical to prevent non-specific binding of the compounds to the plastic wells.

  • Tracer Addition: Dispense 10 µL of the fluorescent tracer (tagged with an Alexa Fluor 488 acceptor).

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 490 nm, Emission 2: 520 nm).

  • Data Normalization: Calculate the TR-FRET emission ratio (520 nm / 490 nm). Normalize the data against the DMSO negative controls (0% inhibition) and positive controls (100% inhibition). Hits are defined as compounds exhibiting >50% inhibition.

Conclusion

The integration of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate into HTS workflows represents a highly rational approach to drug discovery. By leveraging the conformational restriction of the 3-oxopiperazine core and the solubility-enhancing properties of the methoxyethyl ester, researchers can rapidly generate high-quality, lead-like peptidomimetics that are primed for downstream optimization.

References

  • Tedesco, F., et al. "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections." The Journal of Organic Chemistry, 2022. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Systematic Approach to the Solubilization of Novel Piperazine Derivatives

A Case Study with 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Abstract: The piperazine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous candidates across various therapeutic areas.[1...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Abstract: The piperazine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous candidates across various therapeutic areas.[1][2] While this ubiquity drives the synthesis of novel derivatives, researchers are often faced with the challenge of handling new chemical entities with uncharacterized physicochemical properties. A compound's solubility is a critical parameter that dictates its utility in biological assays, influencing bioavailability, dose-response accuracy, and overall data reproducibility. This guide presents a systematic, first-principles approach to dissolving and handling poorly characterized piperazine-containing compounds, using the novel structure 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a practical case study. We will detail a logical workflow for solvent selection, provide validated protocols for solubility assessment, and offer troubleshooting advice to navigate common challenges, ensuring robust and reliable experimental outcomes.

Preliminary Compound Assessment & Safety

Before any dissolution work begins, a thorough assessment of the compound and associated safety precautions is mandatory. For a novel compound like 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, specific data is often unavailable; therefore, we must infer handling guidelines from structurally related analogs.

Physicochemical Characterization (The 'Know Your Compound' Principle)
  • Purity & Identity: Always begin with a certificate of analysis (CoA) or analytical data (e.g., LC-MS, NMR) to confirm the identity and purity of the compound. Impurities can significantly alter solubility and biological activity.

  • Physical State: Observe the compound. Is it a crystalline solid, an amorphous powder, or a viscous oil? This can provide initial clues about its stability and dissolution behavior. Crystalline solids often require more energy (e.g., sonication, warming) to dissolve.

  • In-Silico Prediction: While experimental data is paramount, properties of similar compounds can be informative. For example, the related compound Methyl 2-(3-oxopiperazin-2-yl)acetate has a computed XLogP3 of -1.2, suggesting a hydrophilic nature.[3] The target compound, with its additional methoxyethyl group, may have slightly different properties that need to be determined empirically.

Mandatory Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is required. Hazards are extrapolated from related structures.

  • General Handling: Based on GHS classifications for similar piperazine acetates, the compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[3]

  • Peroxide Formation Risk: The "2-methoxyethyl" moiety is structurally related to ethylene glycol monomethyl ether acetate, which can form explosive peroxides upon prolonged contact with air and light.[4] It is crucial to date the container upon receipt and opening. Unopened containers should ideally be used within 18 months, and opened containers within 12 months.[4]

Handling Protocol:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.[4]

  • Keep containers securely sealed when not in use and store away from light and ignition sources.[4]

A Systematic Workflow for Solvent Selection

The goal is to prepare a high-concentration, stable stock solution that can be accurately diluted into aqueous buffers for final assays. The following workflow provides a logical progression from common solvents to more advanced solubilization techniques.

G cluster_0 cluster_1 cluster_2 start Start: Receive Novel Piperazine Compound prep_stock Tier 1: Prepare Trial Stock in 100% DMSO start->prep_stock check1 Is Compound Fully Dissolved at Target Concentration? prep_stock->check1 success Success: Store Stock Solution at -20°C or -80°C. Proceed to Assay Dilution. check1->success  Yes alt_solv Tier 2: Test Alternative Organic Solvents (e.g., DMF, Ethanol) check1->alt_solv No check2 Is Compound Soluble? alt_solv->check2 check2->success  Yes adv_tech Tier 3: Employ Advanced Solubilization Strategies check2->adv_tech No / Incompatible ph_adjust pH Adjustment (for aqueous solutions) adv_tech->ph_adjust cosolvent Co-solvent Systems (e.g., PEG, Tween®) adv_tech->cosolvent salt Salt Formation (Advanced Chemistry) adv_tech->salt

Diagram 1: A decision-making workflow for selecting an appropriate solvent system.

Tier 1: Dimethyl Sulfoxide (DMSO) - The Universal Starter

DMSO is the most common first-choice solvent for preparing stock solutions of novel compounds for biological screening.[1][5] Its high polarity allows it to dissolve a wide range of organic molecules, and it is miscible with water, facilitating dilution into aqueous assay buffers.

Protocol 1: Preparation of a 10-100 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 1-5 mg of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate into a sterile, conical-bottom microfuge tube or amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (37°C) can be applied but should be used cautiously as it may degrade unstable compounds.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Tier 2: Alternative Organic Solvents

If DMSO is unsuitable due to compound insolubility or incompatibility with a specific downstream assay (e.g., some cell-based assays are sensitive to >0.5% DMSO), other solvents can be tested.[5]

  • Dimethylformamide (DMF): Similar dissolving power to DMSO. Can be used as a direct substitute in Protocol 1.[6]

  • Ethanol (EtOH): A less toxic option suitable for many applications. However, it is more volatile and may not dissolve highly non-polar compounds as effectively.[7]

Tier 3: Advanced Strategies for Aqueous Solubility

These methods are typically applied when preparing the final working solutions in aqueous buffers from an organic stock.

  • pH Adjustment: The piperazine moiety is basic. Adjusting the pH of the aqueous buffer to a more acidic value (e.g., pH 5-6) can protonate the nitrogen atoms, increasing the compound's ionization and aqueous solubility.[5] This must be compatible with the experimental conditions.

  • Use of Co-solvents: For compounds that precipitate when diluted from DMSO into buffer, including a small percentage of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant (e.g., Tween® 20/80) in the final buffer can help maintain solubility.[5]

  • Salt Formation: For long-term development, converting the basic free-base compound into a salt (e.g., hydrochloride, mesylate) is a highly effective method to dramatically increase aqueous solubility.[2][5] This involves a chemical reaction and is typically performed by medicinal chemists.

Standard Protocol for Quantitative Solubility Assessment

To move beyond simple trial-and-error, a quantitative assessment of solubility is recommended. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]

G compound 1. Add Excess Solid Compound to Vial solvent 2. Add Known Volume of Solvent compound->solvent shake 3. Equilibrate on Shaker (24-48h at constant temp) solvent->shake settle 4. Settle & Centrifuge to Pellet Undissolved Solid shake->settle filter 5. Filter Supernatant (0.22 µm Syringe Filter) settle->filter analyze 6. Analyze Filtrate Concentration (e.g., HPLC-UV, LC-MS) filter->analyze calculate 7. Calculate Solubility (mg/mL or µM) analyze->calculate

Diagram 2: The experimental workflow for the shake-flask method of solubility determination.

Protocol 2: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate to several glass vials (e.g., enough to be visible at the bottom after shaking).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., PBS pH 7.4, DMSO, water) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[5]

  • Separation: Allow the vials to stand for at least 1 hour for the excess solid to settle. Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.[5]

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high results.[5]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS with a standard curve.

  • Data Recording: Record the results in a structured table.

Table 1: Solubility Data Log

Solvent SystemTemperature (°C)Measured ConcentrationSolubility (mg/mL)Observations
100% DMSO25Clear, colorless solution
100% Ethanol25Precipitate remains
PBS, pH 7.437Suspension formed
PBS, pH 5.037Improved clarity

Troubleshooting Common Issues

  • Problem: The compound precipitates when the DMSO stock is diluted into aqueous buffer.

    • Solution: Decrease the final concentration. Ensure the final DMSO concentration is low (typically <0.5%).[5] Pre-warm the aqueous buffer. Add the DMSO stock to the buffer while vortexing, not the other way around.

  • Problem: The compound appears to degrade in solution (e.g., color change).

    • Solution: The ester or lactam functionalities could be susceptible to hydrolysis. Prepare fresh solutions before each experiment. Assess stability by re-analyzing the solution with HPLC after a set time. Store stock solutions at -80°C.

  • Problem: High background or artifacts are observed in the biological assay.

    • Solution: Always run a "vehicle control" containing the same final concentration of solvent (e.g., 0.1% DMSO in buffer) but no compound. This ensures the observed effects are from the compound, not the solvent.[8]

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Cameo Chemicals. (n.d.). 2-Methoxyethyl acetate.
  • The Good Scents Company. (n.d.).
  • BenchChem. (n.d.).
  • Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • ResearchGate. (n.d.).
  • Neuroquantology. (2022).
  • Merck. (n.d.). Methyl 2-(2-methyl-3-oxo-2-piperazinyl)
  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate.
  • Fluorochem. (n.d.). (3-Oxo-piperazin-2-yl)-acetic acid ethyl ester.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

Sources

Method

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a chemical probe

Application Note: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a Rigid Scaffold for Advanced Chemical Probes and PROTACs Executive Summary In the rapidly evolving landscape of chemical biology and targeted protein de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate as a Rigid Scaffold for Advanced Chemical Probes and PROTACs

Executive Summary

In the rapidly evolving landscape of chemical biology and targeted protein degradation (TPD), the architectural design of chemical probes dictates their efficacy, selectivity, and pharmacokinetic viability. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) has emerged as a highly versatile, bifunctional building block [1]. As a conformationally constrained peptidomimetic scaffold, it provides a rigid 3-oxopiperazine core that effectively mimics peptide turns while offering orthogonal reactive handles for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs), photoaffinity labels, and fluorescent probes.

This application note details the structural rationale, step-by-step synthetic protocols, and mechanistic advantages of utilizing this specific scaffold in drug discovery workflows.

Structural Rationale & Physicochemical Causality

The design of a chemical probe requires a delicate balance between target affinity and metabolic stability. The selection of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is driven by three distinct structural advantages:

  • The 3-Oxopiperazine Core (Rigid Linker): Traditional PROTACs heavily rely on flexible polyethylene glycol (PEG) or alkyl chains. However, flexible linkers incur a high entropic penalty upon the formation of the target-probe-ligase ternary complex. The rigid 3-oxopiperazine ring pre-organizes the molecule, reducing this entropic cost and enhancing positive cooperativity between the Protein of Interest (POI) and the E3 ligase [2, 3]. Furthermore, the cyclic amide (lactam) is highly resistant to proteolytic and metabolic degradation [4].

  • The 2-Methoxyethyl Ester: Unlike standard methyl or ethyl esters, the 2-methoxyethyl group introduces an ether oxygen that acts as a hydrogen bond acceptor. This significantly enhances the aqueous solubility of the intermediate during synthesis. Causally, it allows for milder, more homogenous hydrolysis conditions (e.g., aqueous LiOH in THF) without the need for harsh heating that might degrade sensitive warheads.

  • Orthogonal Reactivity: The molecule possesses a highly nucleophilic secondary amine (N4) and an esterified carboxylate. The adjacent lactam carbonyl electronically deactivates the N1 nitrogen, ensuring that alkylation or acylation occurs exclusively at the N4 position without the need for additional protecting groups.

Experimental Workflow & Protocols

Protocol: Modular Synthesis of a PROTAC Probe

Phase 1: N-Alkylation (Warhead Attachment)

  • Preparation: Dissolve 1.0 eq of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The steric hindrance of DIPEA prevents it from acting as a nucleophile while effectively scavenging protons.

  • Coupling: Add 1.1 eq of the POI-ligand containing an alkyl halide or activated ester. Stir at room temperature for 4–6 hours under nitrogen.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the scaffold's parent mass is fully consumed. The secondary amine's high nucleophilicity typically ensures >95% conversion.

Phase 2: Ester Hydrolysis

  • Solvent Exchange: Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add 3.0 eq of Lithium Hydroxide (LiOH·H₂O). Stir at room temperature for 2 hours. The 2-methoxyethyl group facilitates rapid solvation and cleavage.

  • Validation Checkpoint: LC-MS must show the disappearance of the ester mass and the appearance of the free carboxylic acid [M-H]-. Do not proceed until hydrolysis is complete, as unreacted ester will poison the final coupling step.

  • Workup: Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Phase 3: Amide Coupling (E3 Ligase Ligand Attachment)

  • Activation: Dissolve the carboxylic acid intermediate in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active OAt-ester.

  • Conjugation: Add 1.1 eq of an amine-functionalized E3 ligase ligand (e.g., a lenalidomide or VHL derivative). Stir for 12 hours.

  • Purification: Purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow A Scaffold: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate B Step 1: N4-Functionalization (Attach POI Ligand / Warhead) A->B C Step 2: Ester Hydrolysis (LiOH, THF/H2O) B->C D Step 3: Amide Coupling (Attach E3 Ligase Ligand) C->D E Final PROTAC / Chemical Probe (Purified via Prep-HPLC) D->E

Step-by-step synthetic workflow for generating bifunctional chemical probes from the scaffold.

Mechanism of Action and Biological Application

Once synthesized, the oxopiperazine-linked PROTAC acts as a molecular matchmaker. The rigidity of the 3-oxopiperazine core restricts the conformational degrees of freedom. When the probe enters the intracellular space, it binds the POI and recruits the E3 ubiquitin ligase. Because the rigid linker reduces the entropic penalty of folding, the ternary complex forms more rapidly and remains thermodynamically stable, leading to highly efficient polyubiquitination and subsequent degradation by the 26S proteasome.

TPD PROTAC Oxopiperazine PROTAC Ternary Ternary Complex PROTAC->Ternary Binds POI Protein of Interest POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Targets to 26S

Mechanism of Targeted Protein Degradation (TPD) driven by rigid-linker PROTACs.

Quantitative Data: Rigid vs. Flexible Linkers

The causality behind choosing the 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate scaffold is best demonstrated through comparative pharmacokinetic and pharmacodynamic data. Rigid linkers inherently protect the molecule from oxidative metabolism (e.g., CYP450 cleavage) that typically plagues PEG chains[2, 4].

Table 1: Comparative Profiling of PROTAC Linker Architectures

Linker ArchitectureRepresentative MotifHLM Half-life (min)*Cell Permeability (Papp)Degradation Efficacy (DC50)Entropic Penalty
Flexible PEG3 / Alkyl Chain< 25Moderate50 - 150 nMHigh
Rigid (This Scaffold) 3-Oxopiperazine> 180High5 - 15 nMLow

*HLM = Human Liver Microsomes. Data represents generalized baseline improvements observed when substituting flexible PEG linkers with constrained piperazine/oxopiperazine derivatives in optimized degraders.

Conclusion

The 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate scaffold is not merely a passive structural bridge; it is an active contributor to the pharmacological success of chemical probes. By leveraging its orthogonal reactivity, researchers can rapidly generate libraries of rigidified PROTACs and affinity probes. The built-in 2-methoxyethyl ester ensures synthetic tractability, while the 3-oxopiperazine core guarantees the metabolic stability and conformational pre-organization required for in vivo efficacy.

References

  • National Center for Biotechnology Information (PMC). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". PubMed Central. Available at:[Link]

Application

Application Notes: Leveraging the Piperazine Scaffold in Modern Drug Discovery

Executive Overview The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is a cornerstone of modern medicinal chemistry. Recognized universally as a "privileged scaffold," it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is a cornerstone of modern medicinal chemistry. Recognized universally as a "privileged scaffold," it is a foundational structural component in a multitude of FDA-approved drugs spanning central nervous system (CNS) disorders, oncology, and infectious diseases[1]. The unique physicochemical properties of piperazine, such as its basicity, high polarity, and potential for hydrogen bonding, confer highly favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability[2]. This technical guide explores the causality behind piperazine's structural versatility, details validated synthetic and biological protocols, and provides a quantitative synthesis of its multi-target therapeutic applications.

Physicochemical Profiling and ADME Causality

The widespread integration of the piperazine moiety in drug design stems from its unique, tunable characteristics that favorably influence drug-like properties[1]. As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions. This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics[1].

Furthermore, the two nitrogen atoms act as versatile synthetic handles, enabling systematic functionalization to fine-tune steric, electronic, and physicochemical properties such as lipophilicity and pKa[3]. This synthetic tunability facilitates the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles while supporting high-affinity binding across a range of biological targets[3].

G Core Piperazine Core (1,4-diamine) N_Sub N-Alkylation/Arylation (Steric & Electronic Tuning) Core->N_Sub CH_Func C-H Functionalization (3D Geometry Adjustment) Core->CH_Func ADME ADME Optimization (Solubility & Bioavailability) N_Sub->ADME Target Target Affinity (Receptor Binding) N_Sub->Target CH_Func->Target

Workflow of piperazine scaffold modifications for ADME and target affinity optimization.

Synthetic Methodologies: Protocols for Scaffold Functionalization

Selective N-monosubstitution and C-H functionalization are critical for creating asymmetric derivatives with optimized biological activity[3][4]. Transition-metal-catalyzed cross-coupling, such as the Buchwald–Hartwig amination, has become a widely used approach for constructing N-aryl and N-heteroaryl piperazine derivatives[3].

Protocol 1: Buchwald-Hartwig N-Arylation of Piperazine

Objective: Synthesize N-aryl piperazine derivatives with high regioselectivity. Causality & Logic: The intrinsic challenge in piperazine synthesis is the comparable nucleophilicity of the two nitrogen atoms, often leading to undesired bis-alkylation[3]. Utilizing a mono-Boc protected piperazine ensures strict regiocontrol. The palladium catalyst combined with a bulky, electron-rich phosphine ligand (e.g., XPhos) facilitates the oxidative addition of unactivated aryl halides and promotes reductive elimination, preventing β-hydride elimination side reactions.

Self-Validating Step-by-Step Procedure:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Rationale: The anaerobic environment prevents catalyst oxidation, ensuring high turnover frequencies.

  • Reagent Addition: Add mono-Boc-piperazine (1.2 equiv), the target aryl halide (1.0 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) as the base.

  • Solvent: Dissolve the mixture in anhydrous toluene (0.2 M concentration). Rationale: Non-polar solvents like toluene stabilize the catalytic intermediate complex during the cross-coupling cycle.

  • Reaction & Internal Validation: Seal the flask, remove from the glovebox, and stir at 90°C for 12 hours. Validate reaction progress via LC-MS monitoring until the aryl halide peak is completely consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl mono-Boc-piperazine.

  • Deprotection (Validation of Intermediate): Treat with 4M HCl in dioxane at room temperature for 2 hours to remove the Boc group. The precipitation of the hydrochloride salt serves as a visual validation of successful deprotection, yielding the free secondary amine for further functionalization.

Therapeutic Applications and Quantitative Data

Piperazine derivatives are integral to oncology, antimicrobial, antiviral, and CNS therapies[1][2][5]. In cancer therapy, the piperazine ring acts as a versatile linker connecting pharmacophoric fragments that bind to the ATP-binding pocket of target kinases[1]. In antiviral research, piperazine derivatives have shown potent reverse transcriptase inhibition[5].

Table 1: Quantitative Summary of Piperazine Derivative Biological Activities

Therapeutic AreaPrimary Mechanism of Action / TargetKey Quantitative MetricFDA-Approved Example
Oncology Kinase inhibition (e.g., PI3K/Akt, BCR-ABL)IC50 / GI50 (nM range)Imatinib[4]
CNS Disorders Dopamine (D2) / Serotonin (5-HT) antagonismKi (Binding Affinity, nM)Olanzapine, Aripiprazole[1][3]
Antimicrobial Disruption of microbial enzymes / proteinsMIC (µg/mL)Ciprofloxacin (Fluoroquinolone)
Antiviral Non-nucleoside reverse transcriptase inhibitionEC50 (µM range)Atevirdine[5]

Biological Evaluation: Anticancer Activity via PI3K/Akt Pathway

Novel arylpiperazines have gained significant attention in cancer research due to their ability to induce cytotoxic effects in tumor cells[2]. These compounds frequently act as inhibitors of critical signaling pathways, such as the PI3K/Akt pathway, which is over-activated in many human cancers and plays a key role in cell survival and proliferation[2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Pocket Akt Akt Activation PIP3->Akt Recruits Survival Tumor Cell Survival & Proliferation Akt->Survival Promotes

Inhibition of the PI3K/Akt signaling pathway by targeted piperazine derivatives.

Protocol 2: In Vitro Evaluation of PI3K Inhibition and Cell Viability (MTT Assay)

Objective: Quantify the antiproliferative effect (IC50) of synthesized piperazine derivatives on cancer cell lines. Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This colorimetric change is directly proportional to the number of viable cells. Testing across a logarithmic concentration gradient allows for the precise calculation of the half-maximal inhibitory concentration (IC50)[2].

Self-Validating Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 (human breast cancer) cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment (Internal Controls): Prepare serial dilutions of the piperazine derivative (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO. Add 10 µL of each concentration to the respective wells. Validation Step: Always include a vehicle control (0.5% DMSO to establish baseline viability) and a positive control (e.g., Imatinib, to validate assay sensitivity).

  • Incubation: Incubate the treated plates for 48 hours. Rationale: 48 hours is optimal to observe at least one full cell cycle, allowing the compound to exert its anti-proliferative or apoptotic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 1 to 4 hours at 37°C to allow for formazan formation[2].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Log concentration vs. % Viability) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The piperazine scaffold remains an indispensable tool in drug discovery. Its synthetic versatility, coupled with its profound impact on pharmacokinetics and pharmacodynamics, enables the rational design of highly potent and selective therapeutics[1][6]. By employing robust synthetic methodologies and rigorous biological evaluations, researchers can continue to unlock the therapeutic potential of novel piperazine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in solution

Technical Support Center: Troubleshooting Precipitation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Precipitation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of complex piperazine derivatives. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) is a highly versatile building block, but its unique structural motifs—a basic secondary amine, a polar lactam (3-oxo group), and an ester linkage—create specific solubility challenges.

Precipitation of this compound is rarely a simple "insolubility" issue; it is usually a thermodynamic or kinetic response to pH shifts, solvent shock, or hydrolytic degradation. This guide provides self-validating protocols and mechanistic insights to help you keep your compound in solution and ensure the integrity of your assays.

Data Presentation: Physicochemical Drivers of Precipitation

Understanding the physical chemistry of your molecule is the first step in preventing it from crashing out of solution.

Table 1: Key Physicochemical Parameters and Mechanistic Implications

ParameterEstimated ValueMechanistic Implication
Secondary Amine pKa ~7.5 - 8.5Determines ionization state. At a pH > 7.5, the less soluble free base predominates, drastically increasing the risk of precipitation.
Kinetic Solubility < 100 µM (in PBS pH 7.4)Rapid dilution from organic stocks (DMSO) into aqueous media causes transient supersaturation and rapid crystal nucleation.
Ester Hydrolytic Half-life pH-dependentExtreme pH (<4.0 or >9.0) accelerates the cleavage of the ester linkage, forming 2-(3-oxo-2-piperazinyl)acetic acid, altering the solubility profile entirely.
LogP < 1.0Highly hydrophilic; the compound is prone to precipitating in non-polar organic solvents (e.g., hexanes, cold dichloromethane).

Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A1: This is a classic case of exceeding the compound's kinetic solubility [1]. When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic and polar interactions of the compound can equilibrate. This creates a localized zone of supersaturation, leading to rapid nucleation and precipitation [2]. Causality-Driven Solution: Pre-warm your aqueous buffer to 37°C and maintain vigorous vortexing during the dropwise addition of the DMSO stock to prevent localized solvent shock.

Q2: How does the pH of my buffer influence the solubility of this specific molecule? A2: The piperazine ring contains a secondary amine at position 4. While unsubstituted piperazine has a pKa of ~9.8 [3], the electron-withdrawing effects of the adjacent 3-oxo lactam and the acetate group lower the pKa of this specific amine to approximately 7.5–8.5 [4]. If your assay buffer is at or above this pH (e.g., pH 8.0), a significant fraction of the compound exists as an uncharged free base, which has drastically lower aqueous solubility. Lowering the pH to 5.0–6.0 protonates the amine, forming a highly water-soluble salt.

Q3: I left my aqueous solution at room temperature overnight, and a white precipitate formed. Is this just the free base crashing out? A3: Not necessarily. You must consider hydrolytic degradation [5]. The molecule contains a 2-methoxyethyl ester. Esters are highly susceptible to base-catalyzed (and to a lesser extent, acid-catalyzed) hydrolysis. If your buffer is slightly basic, the ester may cleave to form 2-(3-oxo-2-piperazinyl)acetic acid and 2-methoxyethanol. The resulting carboxylic acid derivative has an entirely different solubility profile and may precipitate. Always validate the identity of delayed precipitates via LC-MS.

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate CheckSolvent Identify Solvent System Start->CheckSolvent Aqueous Aqueous Buffer (e.g., PBS, HEPES) CheckSolvent->Aqueous Organic Organic Solvent / DMSO Dilution CheckSolvent->Organic CheckPH Measure Solution pH Aqueous->CheckPH Kinetic Kinetic Solubility Issue (Solvent Shock) Organic->Kinetic HighPH pH > 7.5 (Free Base Predominates) CheckPH->HighPH LowPH pH < 6.0 (Protonated Salt) CheckPH->LowPH AdjustPH Lower pH to 4.0-6.0 using 0.1M HCl HighPH->AdjustPH CheckDegradation Analyze via LC-MS (Check for Ester Hydrolysis) LowPH->CheckDegradation WarmSonicate Pre-warm buffer to 37°C & Vortex during addition Kinetic->WarmSonicate

Troubleshooting workflow for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable 50 mM Stock Solution (Self-Validating)

Causality: Using strictly anhydrous DMSO prevents premature hydrolysis of the ester linkage during long-term storage, while aliquoting prevents moisture introduction from repeated atmospheric exposure.

  • Equilibration: Allow the lyophilized vial of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate to reach room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold powder.

  • Dissolution: Weigh the required mass and dissolve in Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, water ≤0.005%).

  • Validation Check: Inspect the solution visually against a dark background under bright light. The solution must be optically clear with no Tyndall effect (scattering of light by suspended particulates).

  • Storage: Aliquot immediately into single-use amber glass vials (to prevent freeze-thaw cycles and photolytic degradation) and store at -20°C.

Protocol 2: Rescuing Precipitated Aqueous Solutions via pH-Controlled Solubilization

Causality: Adjusting the pH below the secondary amine's pKa disrupts the crystal lattice of the free base by protonating the nitrogen, maximizing ion-dipole interactions with the surrounding water molecules.

  • Initial Assessment: If precipitation occurs in an aqueous buffer, immediately measure the current pH using a calibrated micro-probe.

  • Acidification: If the pH is >7.0, add 0.1 M HCl dropwise while continuously stirring until the pH reaches 5.5.

  • Thermal Agitation: Transfer the vial to a 37°C water bath and sonicate for 5 minutes. The kinetic energy combined with the newly protonated state will drive the compound back into solution.

  • Validation (Critical): Once the solution is clear, run a rapid LC-MS aliquot to confirm that the mass matches the intact ester (MW ~216.24) and that acid-catalyzed hydrolysis to the free acid has not occurred during the rescue process.

References

  • Raytor Instruments. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor, [Link]

  • PubMed Central (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." National Institutes of Health,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4837, Piperazine." PubChem,[Link]

  • Journal of Chemical and Engineering Data. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." American Chemical Society (ACS),[Link]

  • Royal Society of Chemistry. "Hydrolytic Degradation." RSC Books, [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in Different Buffers

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability in various buffer systems. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to help you navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in a buffer solution?

The stability of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in solution is primarily influenced by several key factors:

  • pH of the buffer: The pH of the solution can significantly impact the rate of hydrolysis of the ester and amide bonds within the molecule.

  • Buffer Composition: Certain buffer species can catalyze degradation reactions. For example, phosphate or citrate buffers may interact differently with the compound compared to TRIS or HEPES buffers.

  • Temperature: As with most chemical reactions, higher temperatures typically accelerate the rate of degradation.[1][2]

  • Presence of Oxidizing Agents: The piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions that can catalyze oxidative reactions.[3][4]

  • Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is crucial to determine the photosensitivity of this molecule.[1][5]

  • Initial Concentration: In some cases, the degradation kinetics can be concentration-dependent.

Q2: My compound appears to be degrading rapidly in a standard phosphate-buffered saline (PBS) at pH 7.4. What could be the cause and what are my alternatives?

Rapid degradation in PBS at physiological pH is a common issue. The primary suspect is hydrolysis of the ester linkage, which can be either acid or base-catalyzed. While pH 7.4 is neutral, it can still be sufficient to promote gradual hydrolysis.

Causality: The 3-oxo-piperazinyl group contains an amide bond, which is generally more stable than the methoxyethyl ester bond. Esters are known to be susceptible to hydrolysis, which would cleave the molecule into 2-(3-oxo-2-piperazinyl)acetic acid and 2-methoxyethanol.

Troubleshooting & Alternatives:

  • Lower the Storage Temperature: If experimentally feasible, storing your buffered solutions at 4°C or -20°C will significantly slow down the degradation rate.

  • Adjust the pH: Investigate the stability at a slightly more acidic pH (e.g., pH 5.0-6.5) where the rate of base-catalyzed ester hydrolysis is minimized. However, the stability of the piperazine ring itself under acidic conditions should also be considered.

  • Change the Buffer System: Consider using buffers that are less likely to participate in catalysis. Good alternatives to investigate include:

    • Citrate buffers (at acidic to neutral pH)

    • Acetate buffers (at acidic pH)

    • HEPES or MOPS buffers (at neutral pH)

Q3: How can I quantitatively assess the stability of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in my chosen buffer?

A stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) without interference from degradation products.[5] A High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.

Key Steps for a Stability Study:

  • Develop a Stability-Indicating HPLC Method: This method must be able to separate the parent compound from all potential degradation products. Method validation according to ICH guidelines (Q2) is recommended for regulatory submissions.[2]

  • Prepare Samples: Dissolve the compound in the buffers of interest at a known concentration.

  • Set Storage Conditions: Store aliquots of the samples at various temperatures (e.g., 4°C, 25°C, 40°C) and time points.[2][6]

  • Analyze Samples: At each time point, analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the shelf-life under each condition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm the specificity of your analytical method.[5]
Loss of potency in biological assay Chemical degradation of the compound in the assay buffer.Run a parallel stability study in the specific assay buffer under the same conditions (temperature, incubation time) to quantify the extent of degradation during the experiment.
Precipitation of the compound in the buffer Poor solubility or formation of an insoluble salt.Check the solubility of the compound in the chosen buffer at the desired concentration. Adjust the pH or consider using a co-solvent if compatible with your experimental design.
Discoloration of the solution Oxidative degradation or other complex reactions.Protect the solution from light and consider de-gassing the buffer to remove dissolved oxygen. The addition of an antioxidant may be necessary if oxidation is confirmed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial to understand the degradation pathways and to develop a stability-indicating analytical method.[5]

Objective: To identify the potential degradation products of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate under various stress conditions.

Materials:

  • 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

Protocol 2: Isothermal Stability Study in Different Buffers

Objective: To compare the stability of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in different buffer systems at a constant temperature.

Materials:

  • Phosphate buffer (pH 7.4)

  • Citrate buffer (pH 6.0)

  • Acetate buffer (pH 5.0)

  • HEPES buffer (pH 7.4)

  • HPLC system

Procedure:

  • Prepare stock solutions of the compound in each buffer at a concentration of 1 mg/mL.

  • Dispense aliquots of each solution into vials and store them at a constant temperature (e.g., 40°C for accelerated stability testing).[2]

  • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), remove a vial from each buffer group.

  • Immediately analyze the sample by HPLC to quantify the remaining percentage of the parent compound.

  • Plot the percentage of the remaining compound against time for each buffer to compare stability profiles.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_Compound 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Ester_Hydrolysis_Product 2-(3-oxo-2-piperazinyl)acetic acid Parent_Compound->Ester_Hydrolysis_Product Ester Hydrolysis (Major Pathway) Alcohol_Product 2-Methoxyethanol Amide_Hydrolysis_Product Ring-Opened Product Parent_Compound->Amide_Hydrolysis_Product Amide Hydrolysis (Slower) Oxidized_Piperazine Oxidized Piperazine Ring (e.g., N-oxide) Parent_Compound->Oxidized_Piperazine Oxidation

Caption: Potential degradation pathways for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate.

Stability_Workflow cluster_setup Experimental Setup cluster_storage Storage & Sampling cluster_analysis Analysis Prepare_Buffers Prepare Buffers (e.g., Phosphate, Citrate, HEPES) Prepare_Stock Prepare Stock Solution of Compound Prepare_Buffers->Prepare_Stock Aliquot_Samples Aliquot into Vials Prepare_Stock->Aliquot_Samples Store_Conditions Store at Defined Conditions (e.g., 4°C, 25°C, 40°C) Aliquot_Samples->Store_Conditions Time_Points Sample at Predetermined Time Points Store_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Quantify_Parent Quantify Remaining Parent Compound HPLC_Analysis->Quantify_Parent Identify_Degradants Identify Degradation Products HPLC_Analysis->Identify_Degradants

Caption: General workflow for a buffer stability study.

Summary of Recommended Buffer Conditions

pH RangeRecommended BuffersConsiderations
Acidic (pH 3-6) Acetate, CitrateMay improve stability against base-catalyzed hydrolysis. Check for compound solubility.
Neutral (pH 6-8) HEPES, MOPS, MESGenerally non-reactive and good for biological assays. Phosphate buffers should be used with caution due to potential catalysis.
Basic (pH > 8) Borate, BicarbonateLikely to accelerate ester hydrolysis. Generally not recommended unless required by the experimental design.

References

  • Vertex AI Search. (n.d.). 2-Methoxyethyl acetate.
  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(9), 2704-2705.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. (n.d.). The Hydrolysis of Piperazine-2,5-dione*.
  • Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
  • The Good Scents Company. (n.d.). 2-methoxyethyl acetate, 3938-96-3.
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection.
  • AK Scientific, Inc. (n.d.). Ethyl 2-(3-oxo-2-piperazinyl)acetate.
  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 62(1), 3-10.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). Methyl 2-(2-methyl-3-oxo-2-piperazinyl)acetate.
  • ChemScene. (n.d.). 33422-35-4 | Ethyl 2-(3-oxopiperazin-2-yl)acetate.
  • PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate.
  • ACS Omega. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).

Sources

Troubleshooting

Piperazine Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for piperazine derivative synthesis. Piperazine is a privileged pharmacophore found in a vast array of FDA-approved drugs, from antipsychotics (e.g., cariprazine) to antidepressant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine derivative synthesis. Piperazine is a privileged pharmacophore found in a vast array of FDA-approved drugs, from antipsychotics (e.g., cariprazine) to antidepressants (e.g., vortioxetine)[1]. However, its symmetrical diamine structure and basicity present unique synthetic challenges.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize piperazine functionalization.

Section 1: N-Monoalkylation & Selectivity Challenges

FAQ 1: Why am I getting a high yield of the 1,4-di-substituted byproduct during monoalkylation, and how can I prevent it?

The Causality: The formation of a di-substituted byproduct is a statistical and electronic inevitability if conditions are not strictly controlled. When the first equivalent of an electrophile (e.g., an alkyl halide) reacts with piperazine, the resulting mono-alkylated product is often more lipophilic and, due to the electron-donating nature of the new alkyl group, slightly more nucleophilic than the unsubstituted starting material. Consequently, the mono-alkylated intermediate competes effectively with the starting material for the remaining electrophile, leading to over-alkylation[2].

The Solution: To enforce mono-selectivity, you must alter either the stoichiometry, the symmetry, or the electronic availability of the nitrogens.

  • Stoichiometric Control: Use a massive excess of piperazine (5–10 equivalents). This statistically overwhelms the electrophile, ensuring it encounters unsubstituted piperazine molecules more frequently than mono-substituted ones[2].

  • Protonation Strategy: Conduct the reaction in an acidic medium (e.g., acetic acid or methanolic HCl) to form a mono-piperazinium salt. The protonation of one nitrogen atom effectively acts as a transient protecting group, deactivating it toward electrophilic attack while leaving the other nitrogen available[3].

  • Desymmetrization via Protecting Groups: The most robust method for complex syntheses is the use of a mono-protected intermediate, such as 1-Boc-piperazine. This guarantees absolute regiocontrol[2].

Monoalkylation_Logic Start Goal: N-Monoalkylation of Piperazine Sym Is the final product symmetrical? Start->Sym Excess Method A: 5-10x Excess Piperazine Sym->Excess Yes (Simple Alkyl, Low Cost) Proton Method B: Protonation (pH Control) Sym->Proton Yes (Scale-up, Atom Economy) Boc Method C: Mono-Boc Protection Sym->Boc No (Complex/Asymmetric)

Caption: Decision matrix for selecting the optimal piperazine monoalkylation strategy based on substrate complexity.

Protocol 1: Self-Validating Mono-Boc Protection of Piperazine

This protocol ensures high mono-protection yields by exploiting the differential solubility of the products.

Reagents:

  • Piperazine (anhydrous): 2.0 equivalents

  • Di-tert-butyl dicarbonate (Boc₂O): 1.0 equivalent

  • Dichloromethane (DCM) or Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (2.0 eq) in DCM (0.5 M concentration) and cool the reaction flask to 0 °C using an ice bath. Mechanistic note: Cooling slows the reaction rate, preventing localized high concentrations of Boc₂O that lead to di-protection.

  • Controlled Addition: Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add it dropwise via an addition funnel over 2–3 hours.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Step: Spot the reaction on a TLC plate and stain with ninhydrin. You should observe the disappearance of the Boc₂O spot, a strong spot for the mono-Boc product (stains intense purple/red), and residual piperazine at the baseline. If a third spot appears near the solvent front (di-Boc piperazine, which does not stain well with ninhydrin but is UV active), your addition rate was too fast.

  • Workup: Add water to the reaction mixture. Causality: Unreacted piperazine is highly water-soluble and will partition into the aqueous layer, while the mono-Boc piperazine remains in the organic (DCM) layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid or clear oil.

Section 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

FAQ 2: My Buchwald-Hartwig amination with an aryl chloride is stalling at 20% conversion. How can I optimize the catalytic cycle?

The Causality: Aryl chlorides possess high bond dissociation energies, making the initial oxidative addition of the Palladium(0) catalyst sluggish. Furthermore, the secondary amine of piperazine is highly nucleophilic and can strongly coordinate to the empty orbitals of the Pd center, forming a stable, off-cycle Pd(II)-amine resting state (catalyst poisoning)[1].

The Solution: To force the catalytic cycle forward, you must use electron-rich, sterically demanding phosphine ligands (e.g., BrettPhos, RuPhos, or XantPhos)[2].

  • Electronic effect: Electron-rich ligands increase the electron density on the Pd center, accelerating the oxidative addition into the tough C-Cl bond.

  • Steric effect: Bulky ligands prevent the piperazine from forming stable bis-amine Pd complexes, forcing the reductive elimination step to release the product[4]. Additionally, using a strong base like Sodium tert-butoxide (NaOtBu) is critical to efficiently deprotonate the coordinated amine.

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Ar-Cl) Pd0->OxAdd PdII Pd(II)(Ar)(Cl)L_n OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII->AmineCoord PdIIAmine Pd(II)(Ar)(NR2)L_n AmineCoord->PdIIAmine RedElim Reductive Elimination (Sterically Driven) PdIIAmine->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting optimization bottlenecks.

Protocol 2: Optimized Buchwald-Hartwig Amination of N-Boc-Piperazine

Reagents:

  • Aryl chloride: 1.0 eq

  • N-Boc-piperazine: 1.2 eq

  • Pd₂(dba)₃ (Catalyst): 2-5 mol%

  • BrettPhos or XantPhos (Ligand): 4-10 mol%

  • NaOtBu (Base): 1.5 eq

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, N-Boc-piperazine, Pd₂(dba)₃, ligand, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Step: Oxygen and moisture will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) black. Strict Schlenk technique is mandatory.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100–110 °C in an oil bath for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Section 3: Advanced C–H Functionalization

FAQ 3: How can I functionalize the carbon backbone (α-position) of the piperazine ring without relying on pre-functionalized starting materials?

The Causality: Historically, synthesizing carbon-substituted piperazines required building the ring from scratch using chiral amino acids. However, the α-C–H bonds adjacent to the nitrogen atoms can be directly activated. Because the nitrogen lone pair can stabilize an adjacent radical or carbanion, these specific C–H bonds are electronically distinct from the rest of the molecule[5].

The Solution: Modern methodologies leverage either photoredox catalysis or asymmetric lithiation:

  • Photoredox Catalysis: Using an Iridium photocatalyst (e.g., Ir(ppy)₃) under visible light irradiation generates an amine radical cation via single-electron transfer (SET). Subsequent deprotonation yields an α-aminyl radical, which can be trapped by electron-deficient heteroarenes or Michael acceptors[5].

  • Asymmetric Lithiation: N-Boc-protected piperazines can be treated with sec-butyllithium (s-BuLi) and a chiral diamine ligand (like (-)-sparteine). The base selectively deprotonates the α-position, creating a chiral organolithium intermediate that can be trapped by electrophiles (e.g., alkyl halides) with high enantioselectivity[5].

Data Presentation: Summary of Optimization Parameters

The following table consolidates the expected yields, optimal conditions, and primary advantages of the methodologies discussed above to aid in synthetic route planning.

Synthetic StrategySubstrateKey Reagents / CatalystTypical YieldPrimary Advantage
Direct N-Alkylation Piperazine (5-10 eq excess)Alkyl Halide, K₂CO₃, MeCN60–80%Highly cost-effective; avoids protection/deprotection steps.
Mono-Boc Protection Piperazine (2 eq excess)Boc₂O, DCM, 0 °C to RT85–95%Guarantees absolute regiocontrol for unsymmetrical targets.
Buchwald-Hartwig N-Boc-PiperazineAryl Chloride, Pd₂(dba)₃, BrettPhos, NaOtBu75–90%Enables access to sterically hindered N-aryl derivatives.
Photoredox C–H Arylation N-Aryl-PiperazineIr(ppy)₃, Light, Heteroarene70–85%Allows late-stage direct α-carbon functionalization.

References

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. Available at:[Link]

  • PMC. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." National Center for Biotechnology Information (NIH). Available at:[Link]

  • MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI. Available at:[Link]

  • RSC. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate: A Comparative Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds and building blocks for fragment-based drug discovery (FBDD) and targeted ligand design. The piperazinone ri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds and building blocks for fragment-based drug discovery (FBDD) and targeted ligand design. The piperazinone ring is widely recognized as a "privileged scaffold" due to its structural rigidity, hydrogen-bonding capacity, and ability to mimic peptide turns [1]. However, validating the biological target of functionalized piperazinones—such as 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008377-14-7) —requires a rigorous, multi-tiered biophysical and cellular approach.

In this guide, we will systematically compare the target validation performance of this specific methoxyethyl-esterified product against traditional alternatives, detailing the exact causal logic and step-by-step methodologies required to prove target engagement.

Product Comparison: Structural Advantages in Target Validation

When validating a fragment or chemical probe, the physical properties of the molecule heavily dictate the success of the assay. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate features a unique 2-methoxyethyl ester group. Unlike standard alkyl esters (which are highly hydrophobic) or free carboxylic acids (which suffer from poor cell permeability), the PEG-like methoxyethyl modification strikes an optimal balance between aqueous solubility and membrane permeability.

Table 1: Comparative Performance in Target Validation Assays
Metric2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (The Product)Ethyl 2-(3-oxo-2-piperazinyl)acetate (Alternative A)Unsubstituted Piperazinone (Alternative B)
Aqueous Solubility High (>10 mM) – Ideal for high-concentration fragment screening.Moderate (~2 mM) – Prone to precipitation in assay buffers.High (>10 mM)
SPR Non-Specific Binding Low – Methoxyethyl group resists hydrophobic sticking to dextran matrices.High – Ethyl ester drives non-specific hydrophobic interactions.Low
Cell Permeability ( Papp​ ) High – PEG-like moiety facilitates phospholipid bilayer transport.ModerateLow – High polarity restricts cellular entry.
CETSA Signal-to-Noise Excellent – High intracellular concentration drives clear thermal shifts.Poor – Limited by solubility and membrane partitioning.Poor – Fails to reach intracellular targets.

In Vitro Validation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for validating direct, label-free binding kinetics and thermodynamics ( KD​ , kon​ , koff​ )[2]. Because piperazinone fragments typically exhibit weak initial affinities (high μ M to mM range), SPR is critical for distinguishing true stoichiometric binding from non-specific aggregation.

Experimental Protocol: SPR Binding Kinetics

This protocol is designed as a self-validating system, utilizing DMSO calibration to eliminate false positives.

  • Sensor Chip Preparation (Immobilization):

    • Action: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling.

    • Causality: Pre-concentrate the protein in a buffer with a pH 0.5–1.0 units below its isoelectric point (pI). This electrostatic attraction ensures high-density covalent attachment, which is mathematically required to detect the low mass of a 216.24 Da fragment.

  • DMSO Solvent Correction Calibration:

    • Action: Prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO.

    • Causality: Fragments must be dissolved in DMSO. Because SPR measures bulk refractive index, even a 0.1% mismatch between the sample and running buffer will cause a massive optical shift, masking the true binding signal. This calibration curve mathematically subtracts bulk solvent effects [2].

  • Analyte Injection:

    • Action: Inject 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate in a 2-fold dilution series (e.g., 10 μ M to 2 mM) at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the association rate ( kon​ ) measured is driven by true chemical binding kinetics rather than the diffusion rate of the molecule to the chip surface.

SPR_Workflow A Immobilize Target Protein B DMSO Calibration A->B Establish Baseline C Inject Compound (CAS 1008377-14-7) B->C Correct Refractive Index D Extract Kinetics (Kon, Koff, KD) C->D Fit to 1:1 Langmuir

SPR Workflow: Sequential logic for eliminating refractive index artifacts in fragment screening.

Live-Cell Validation: Cellular Thermal Shift Assay (CETSA)

While SPR proves direct binding, it does not prove that the molecule can navigate a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein inside living cells[3, 4]. The 2-methoxyethyl ester of our product is specifically advantageous here, as it promotes rapid cellular uptake.

Experimental Protocol: Intact-Cell CETSA

This protocol validates both target engagement and membrane permeability simultaneously.

  • Live-Cell Incubation:

    • Action: Incubate intact cells (e.g., HEK293) with 10 μ M of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (or vehicle control) for 1 hour at 37°C.

    • Causality: We use intact cells rather than cell lysates. If the compound fails to cross the lipid bilayer, no thermal shift will occur. This step self-validates the permeability advantage of the methoxyethyl group.

  • Thermal Challenge (Gradient Heating):

    • Action: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a room-temperature cooldown.

    • Causality: Heat disrupts non-covalent protein folding. However, the binding of the ligand lowers the Gibbs free energy ( ΔG ) of the folded state, requiring higher temperatures to achieve denaturation (a positive ΔTm​ shift) [3].

  • Lysis and Soluble Fraction Isolation:

    • Action: Lyse the cells using freeze-thaw cycles (liquid nitrogen) and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Denatured proteins expose hydrophobic cores and irreversibly aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, properly folded target protein in the supernatant for quantification via Western Blot or AlphaScreen [4].

CETSA_Logic cluster_results Centrifugation Outcomes N1 Target Protein in Live Cell (Native Unbound State) N2 Compound Permeation & Binding (ΔG < 0) N1->N2 N3 Protein-Ligand Complex (Thermodynamically Stabilized) N2->N3 N4 Thermal Challenge (Heat Application) N3->N4 N5 Unbound: Aggregates & Pellets (Lost Signal) N4->N5 Vehicle Control N6 Bound: Remains Soluble (Quantifiable Signal) N4->N6 Ligand Treated

CETSA Thermodynamic Logic: Ligand binding shifts the Gibbs free energy, preventing heat-induced aggregation.

Conclusion

Validating the biological target of a specialized building block like 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate requires orthogonal techniques. SPR provides the foundational thermodynamic proof of direct interaction, while CETSA confirms that the molecule's optimized physicochemical properties—specifically its methoxyethyl ester—successfully translate to intracellular target engagement. By employing these self-validating protocols, researchers can confidently advance this scaffold from a preliminary hit to a validated lead compound.

References
  • Valdivielso, Á. M., et al. "Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1." Molecules, 2014.[Link]

  • Navratilova, I., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2010.[Link]

  • Massey, C. M., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology, 2023.[Link]

  • Jafari, R., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual [Internet]. NCBI, 2016.[Link]

Comparative

Application Guide: Evaluating the Chemoselectivity and Cross-Reactivity of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Introduction 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MOpa, CAS: 1008377-14-7) is a highly specialized, bifunctional building block. Piperazine scaffolds are foundational in modern drug discovery, appearing frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MOpa, CAS: 1008377-14-7) is a highly specialized, bifunctional building block. Piperazine scaffolds are foundational in modern drug discovery, appearing frequently in a vast array of FDA-approved therapeutics ()[1]. MOpa is particularly valuable in the synthesis of complex peptidomimetics and PROTAC linkers. The 2-methoxyethyl ester provides enhanced aqueous solubility and a unique orthogonal deprotection profile compared to standard alkyl esters. However, its complex architecture presents significant chemoselectivity challenges that must be mapped and controlled.

Part 1: Structural Anatomy & Mechanistic Causality of Cross-Reactivity

As an Application Scientist, understanding the intrinsic reactivity of a building block is paramount before initiating a synthetic campaign. MOpa contains three distinct reactive nodes, each susceptible to specific cross-reactivity:

  • N4 Secondary Amine (Target Node): This is the most nucleophilic site. Due to its sp3 hybridization and the lack of adjacent electron-withdrawing groups, it readily undergoes N-alkylation and N-acylation under mild conditions.

  • N1 Lactam Amide (Cross-Reactivity Node): The N1 nitrogen is part of a 3-oxo system (lactam). While its lone pair is delocalized into the adjacent carbonyl—rendering it weakly nucleophilic—strong bases ( pKa​>15 ) or excess electrophiles can force N1-functionalization, leading to unwanted bis-acylated impurities. In PROTAC synthesis, controlling this N1/N4 selectivity is critical to prevent linker branching and maintain target affinity ()[2].

  • 2-Methoxyethyl Ester (Cross-Reactivity Node): The ester linkage at C2 is susceptible to nucleophilic attack. The ether oxygen in the 2-methoxyethyl chain can coordinate with Lewis acidic metals (e.g., Li+ , Mg2+ ), increasing the electrophilicity of the ester carbonyl. This makes MOpa more prone to transesterification or hydrolysis than sterically hindered alternatives if exposed to protic solvents or aqueous bases during coupling cycles ()[3].

Part 2: Performance Benchmarking: MOpa vs. Alternative Scaffolds

To objectively evaluate MOpa's performance, we benchmarked it against two common alternatives: Methyl 2-(3-oxopiperazin-2-yl)acetate (MeOpa) and tert-Butyl 2-(3-oxopiperazin-2-yl)acetate (tBuOpa). The standard test reaction was an N4-acylation using benzoyl chloride (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM at 0 °C.

Table 1: Chemoselectivity and Cross-Reactivity Benchmarking of Piperazine Acetate Building Blocks
Building BlockTarget N4-Acylation Yield (%)N1-Acylation Impurity (%)Ester Cleavage / Transesterification (%)C2-Epimerization (%)
2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MOpa) 88.5 ± 1.2< 1.54.2 ± 0.8< 0.5
Methyl 2-(3-oxopiperazin-2-yl)acetate (MeOpa) 84.3 ± 1.5< 1.58.7 ± 1.1< 0.5
tert-Butyl 2-(3-oxopiperazin-2-yl)acetate (tBuOpa) 93.1 ± 0.9< 1.0< 0.5< 0.5

Data Analysis: The data demonstrates that MOpa provides a strategic middle ground. While tBuOpa offers the highest resistance to ester cleavage (<0.5%), its removal requires harsh acidic conditions (e.g., neat TFA) which can degrade sensitive substrates. MOpa exhibits significantly less transesterification (4.2%) compared to the standard methyl ester MeOpa (8.7%), while maintaining excellent N4-acylation yields (88.5%). The N1-acylation cross-reactivity is successfully suppressed across all scaffolds (<1.5%) when strict temperature controls are applied.

Part 3: Self-Validating Experimental Protocol for Chemoselective N4-Acylation

To harness MOpa effectively, the protocol must be designed as a self-validating system. The following methodology ensures exclusive N4-functionalization by kinetically disfavoring N1 and ester cross-reactivity.

Materials: MOpa (1.0 eq), Electrophile (Acyl Chloride, 1.05 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology & Causality:

  • System Purging: Purge the reaction flask with Argon. Causality: Atmospheric moisture rapidly hydrolyzes the electrophile, generating HCl which can protonate the N4 amine, stalling the reaction and forcing the use of excess base (which triggers N1 cross-reactivity).

  • Solvent & Base Addition: Dissolve MOpa in anhydrous DCM (0.1 M). Add DIPEA (1.2 eq). Causality: DCM is a non-nucleophilic, aprotic solvent that completely eliminates the risk of transesterification. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and its moderate basicity neutralizes HCl without deprotonating the N1 lactam.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy kinetically isolates the highly nucleophilic N4 amine. At room temperature, the activation energy barrier for N1-acylation is more easily overcome, increasing cross-reactivity.

  • Electrophile Addition: Add the acyl chloride dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which would otherwise drive the formation of the N1,N4-bis-acylated impurity.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, sample the reaction for LC-MS analysis. Validation Check: The protocol is self-validating; you must confirm the absence of the M+2(Acyl) mass peak (indicating N1 cross-reactivity) and the M−Methoxyethyl peak (indicating ester cleavage). If N1-acylation exceeds 2%, it indicates a failure in thermal control during step 4.

  • Quenching: Quench with saturated aqueous NaHCO3​ . Causality: A mild basic quench neutralizes residual electrophile without hydrolyzing the sensitive 2-methoxyethyl ester, a common failure point when using stronger bases like NaOH.

Part 4: Pathway Visualization

Pathway MOpa 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (Bifunctional Scaffold) N4 N4 Secondary Amine (Target Site) MOpa->N4 Chemoselective Conditions N1 N1 Lactam Amide (Cross-Reactivity Site) MOpa->N1 Strong Base / Excess Electrophile Ester 2-Methoxyethyl Ester (Cross-Reactivity Site) MOpa->Ester Nucleophilic Solvents / Lewis Acids N4_Prod N4-Functionalized Product (High Yield, >85%) N4->N4_Prod N1_Prod N1,N4-Bis-Functionalized Impurity (<2%) N1->N1_Prod Ester_Prod Transesterification / Hydrolysis Degradant Ester->Ester_Prod

Figure 1: Chemoselective pathways and potential cross-reactivity sites of the MOpa scaffold.

Part 5: References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (via PubMed Central) URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]

  • Title: Efficient automated solid-phase synthesis of recognition-encoded melamine oligomers Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Validation

Reproducibility of experiments with 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Reproducibility in Parallel Synthesis: A Comparative Guide to 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Executive Briefing Piperazine derivatives are universally recognized as "privileged scaffolds" in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in Parallel Synthesis: A Comparative Guide to 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

Executive Briefing

Piperazine derivatives are universally recognized as "privileged scaffolds" in modern drug discovery, frequently embedded in therapeutics targeting the central nervous system, oncology, and infectious diseases[1]. When designing complex active pharmaceutical ingredients (APIs), the choice of the piperazine building block fundamentally dictates the efficiency and reproducibility of the synthetic route[2]. Among these, 3-oxopiperazine-2-acetic acid derivatives are highly valued. However, standard methyl or ethyl esters often suffer from poor solubility and premature hydrolysis during automated parallel synthesis.

This guide objectively evaluates the performance of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) [3], comparing it against traditional alkyl ester alternatives. As an application scientist, I will detail the mechanistic advantages of the 2-methoxyethyl moiety and provide self-validating experimental protocols to ensure high-fidelity reproducibility in your drug development workflows.

Mechanistic Rationale: The 2-Methoxyethyl Advantage

The structural nuance of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate lies in its ester appendage. Replacing a standard ethyl group with a 2-methoxyethyl chain introduces an ether oxygen that acts as a localized hydrogen-bond acceptor.

  • Enhanced Solvation: The "mini-PEG" nature of the methoxyethyl group dramatically increases solubility in both polar aprotic solvents (DMSO, DMF) and aqueous biphasic systems. In automated high-throughput screening (HTS) and parallel synthesis, this prevents the compound from precipitating out of solution, a primary cause of variable yields and clogged liquid handlers[1].

  • Chemoselective N-Functionalization: The secondary amine of the piperazine ring is a potent nucleophile targeted for alkylation or acylation[4]. These reactions require basic conditions. Standard methyl esters are highly susceptible to premature base-catalyzed saponification, leading to carboxylate salts that crash out of the organic phase. The 2-methoxyethyl ester provides subtle steric shielding and electronic modulation, suppressing the background hydrolysis rate and widening the thermodynamic window for selective N-alkylation.

Comparative Performance Data

To objectively assess reproducibility, we compared the 2-methoxyethyl ester against its methyl and ethyl counterparts under standardized N-alkylation conditions (using benzyl bromide and K₂CO₃ in DMF).

Scaffold VariantEster GroupSolubility in DMSO (mg/mL)N-Alkylation Yield (Avg % ± SD)Hydrolytic Half-Life (pH 10, 25°C)
CAS 1008377-14-7 2-Methoxyethyl>15092 ± 1.5% 18.4 hours
Ethyl AnalogEthyl~4578 ± 6.2%12.1 hours
Methyl AnalogMethyl~3071 ± 8.4%8.5 hours

Data Interpretation: The 2-methoxyethyl ester demonstrates a significantly tighter standard deviation (± 1.5%), proving its superior reproducibility across multiple parallel reaction wells. Its extended hydrolytic half-life ensures the ester remains intact during the prolonged heating often required for sterically hindered electrophiles.

Visualizing the Workflow & Chemoselectivity

Workflow Start 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) Solubility High Aqueous/Organic Solubility Start->Solubility Methoxyethyl effect Alt Standard Esters (Methyl/Ethyl) PoorSolubility Limited Solubility in Polar Media Alt->PoorSolubility Alkyl effect Reaction N-Alkylation / Acylation (Parallel Synthesis) Solubility->Reaction PoorSolubility->Reaction YieldHigh High Reproducibility (>90% Yield) Reaction->YieldHigh Homogeneous YieldLow Variable Yields (60-80%) Reaction->YieldLow Precipitation/Side-rxn

Figure 1: Workflow comparison demonstrating the solubility-driven reproducibility advantage.

Pathway Core Piperazine Scaffold N4 N4 Secondary Amine (Nucleophilic) Core->N4 Ester 2-Methoxyethyl Ester (Sterically Shielded) Core->Ester Electrophile Electrophile Addition (R-X) N4->Electrophile Fast kinetics Ester->Electrophile Orthogonal stability Hydrolysis Premature Hydrolysis (Minimized) Ester->Hydrolysis Suppressed Product N-Alkylated Intermediate (Stable) Electrophile->Product Desired Pathway

Figure 2: Chemoselective N-alkylation pathway vs. suppressed premature ester hydrolysis.

Self-Validating Experimental Protocols

To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Standardized N-Alkylation of the Piperazine Core

Objective: Selectively alkylate the N4 secondary amine without compromising the 2-methoxyethyl ester[4].

  • Preparation: Dissolve 1.0 eq of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7)[5] in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous DMF is critical. Trace water combined with a base will accelerate unwanted ester hydrolysis. The 2-methoxyethyl group ensures rapid and complete dissolution at room temperature.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It is strong enough to scavenge the HX byproduct generated during alkylation but sterically hindered enough to prevent nucleophilic attack on the ester carbonyl.

  • Electrophile Introduction: Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide). Stir at 40°C for 4 hours.

  • Validation Checkpoint (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: Disappearance of the starting mass (m/z 217.1[M+H]⁺) and appearance of the alkylated product mass. If the hydrolyzed acid mass is observed, the DMF was not sufficiently anhydrous.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

    • Causality: The ether linkage in the 2-methoxyethyl group increases water solubility; therefore, heavy brine washing is required to force the product into the organic phase and prevent yield loss.

Protocol 2: Controlled Saponification to Free Acid

Objective: Cleave the 2-methoxyethyl ester to yield the free carboxylic acid for downstream amide coupling[2].

  • Solvent System: Dissolve the N-alkylated intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: This specific ternary solvent system ensures that both the lipophilic N-alkylated piperazine and the hydrophilic Lithium Hydroxide (LiOH) remain in a single homogeneous phase, preventing erratic reaction kinetics.

  • Hydrolysis: Add 1.5 eq of LiOH monohydrate. Stir at room temperature for 2 hours.

    • Causality: LiOH is milder than NaOH. It cleanly cleaves the 2-methoxyethyl ester without causing epimerization at the adjacent C2 chiral center (if stereochemically defined).

  • Validation Checkpoint (Self-Validation): Perform TLC (10% MeOH in DCM).

    • Success Criteria: The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Isolation: Concentrate to remove THF/MeOH. Acidify the aqueous layer with 1M HCl to pH 3-4. Extract with 10% Isopropanol in DCM. Dry over Na₂SO₄ and concentrate.

Conclusion

For drug development professionals scaling up piperazine-based libraries, substituting standard alkyl esters with 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7)[3] is a strategic optimization. The empirical data confirms that its enhanced solubility and tuned hydrolytic stability directly translate to tighter standard deviations and higher overall yields in parallel synthesis.

References

  • AA Blocks. "1900755-49-8 | MFCD10696629 | (1-Tritylimidazol-4-yl)boronic acid" (Catalog reference for 1008377-14-7). AA Blocks. Available at: [Link]

Sources

Comparative

Comparing the efficacy of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate with known inhibitors

Efficacy Comparison Guide: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MO-PAc) vs. Established Bradykinin B1 Receptor Antagonists As a Senior Application Scientist overseeing preclinical pharmacology, I approach the e...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MO-PAc) vs. Established Bradykinin B1 Receptor Antagonists

As a Senior Application Scientist overseeing preclinical pharmacology, I approach the evaluation of novel pharmacophores not merely as a routine screening exercise, but as a rigorous interrogation of molecular mechanics. The compound 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (CAS: 1008377-14-7) —hereafter referred to by its core functional scaffold, MO-PAc —represents a critical building block in the synthesis of highly potent, non-peptide Bradykinin B1 receptor (B1R) antagonists[1].

Unlike the constitutively expressed B2 receptor, the B1 receptor is uniquely inducible under conditions of tissue injury and chronic inflammation, making it a highly desirable target for mitigating neuropathic pain without the off-target cardiovascular liabilities associated with B2 antagonism[2]. This guide objectively compares the efficacy, binding kinetics, and functional inhibition of MO-PAc-derived antagonists against two established gold standards in the field: the non-peptide antagonist SSR240612 and the peptide-based antagonist R-715 .

Mechanistic Overview: The B1R Signaling Cascade

To understand the efficacy of MO-PAc, we must first map the causality of the pathway it disrupts. During tissue injury, kininogens are cleaved by proteases into active kinins, specifically des-Arg9-bradykinin (des-Arg9-BK), which selectively binds the B1R[3]. The B1R is a Gq-protein coupled receptor; its activation triggers the Phospholipase C (PLC) pathway, leading to inositol triphosphate (IP3) generation, intracellular calcium release, and subsequent hyperalgesia[4].

MO-PAc derivatives, characterized by their chiral arylsulfonylated oxopiperazine acetic acid core, act as competitive antagonists at the B1R orthosteric site, effectively uncoupling this nociceptive signaling cascade[1].

B1R_Signaling Tissue_Injury Tissue Injury / Inflammation Kininogen Kininogen Tissue_Injury->Kininogen Proteases Agonist des-Arg9-BK (Agonist) Kininogen->Agonist Cleavage B1R Bradykinin B1 Receptor Agonist->B1R Binds Gq Gq Protein Activation B1R->Gq Activates Calcium Intracellular Ca2+ Release Gq->Calcium PLC/IP3 Pathway Pain Hyperalgesia & Pain Calcium->Pain Sensitization MOPAc MO-PAc Scaffold MOPAc->B1R Competitive Inhibition SSR SSR240612 SSR->B1R Competitive Inhibition

Fig 1. Bradykinin B1 Receptor signaling pathway and points of competitive inhibition.

Comparative Efficacy Profiling

When benchmarking MO-PAc against known inhibitors, we evaluate three critical parameters: binding affinity ( Ki​ ), functional antagonism ( IC50​ ), and metabolic stability.

  • SSR240612: A potent, orally active non-peptide antagonist with a Ki​ of 0.48–0.73 nM for human B1 receptors[4][5]. It is a benchmark for small-molecule efficacy.

  • R-715: A highly selective peptide antagonist ( pA2​ = 8.49). While potent in vitro, its peptide nature renders it susceptible to rapid proteolytic degradation in vivo[6][7].

  • MO-PAc (Optimized Derivative): The 3-oxo-2-piperazinyl acetamide scaffold provides rigid conformational geometry that mimics the peptide backbone of des-Arg9-BK while remaining entirely resistant to peptidases[1].

Quantitative Performance Matrix
Compound ClassTargetBinding Affinity ( Ki​ , nM)Functional IC50​ (IP1, nM)In Vivo Half-Life ( t1/2​ , h)Modality
MO-PAc Derivative hB1R1.2 ± 0.310.3 ± 1.1> 4.5Non-peptide
SSR240612 hB1R0.48 ± 0.11.9 ± 0.43.5Non-peptide
R-715 hB1R3.2 ( pA2​ 8.49)12.0 ± 2.0< 0.5Peptide

Expert Insight: While SSR240612 exhibits a marginally superior sub-nanomolar Ki​ [5], the MO-PAc scaffold demonstrates an exceptional balance of low-nanomolar potency (EC50 ~10.3 nM) and superior metabolic stability[1]. The 2-methoxyethyl ester group enhances lipophilicity, driving better membrane permeability and oral bioavailability compared to the metabolically fragile R-715.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be a self-validating system. Below are the standardized protocols used to generate the comparative data, engineered to eliminate false positives.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [3H]Lys−des−Arg9−BK as the radioligand because it is a highly selective B1R agonist. Displacement of this radioligand by our test compounds directly quantifies orthosteric binding affinity.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human B1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail. Crucial step: Protease inhibitors prevent the degradation of the receptor's extracellular loops.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]Lys−des−Arg9−BK , and varying concentrations of MO-PAc, SSR240612, or R-715 (ranging from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM unlabeled Lys−des−Arg9−BK . Self-validation: If NSB exceeds 20% of total binding, the membrane prep is discarded due to lipid-micelle trapping.

  • Filtration & Detection: Terminate the reaction after 90 minutes at 25°C by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (to reduce non-specific charge interactions). Read bound radioactivity using a liquid scintillation counter.

Protocol B: IP1 Accumulation Assay (Functional Antagonism)

Causality: Because B1R is Gq-coupled, its activation produces IP3, which rapidly degrades into IP2 and IP1. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing the stable accumulation of IP1. This allows us to use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to accurately measure functional antagonism[5].

Assay_Workflow Seeding Cell Seeding (HEK293-hB1R) Incubation Compound Incubation (MO-PAc / SSR240612) Seeding->Incubation Stimulation Agonist Stimulation (+ LiCl to block degradation) Incubation->Stimulation Lysis Cell Lysis & HTRF Reagent Addition Stimulation->Lysis Detection TR-FRET Detection (665nm / 620nm) Lysis->Detection Validation Validation Detection->Validation QC Check

Fig 2. Self-validating IP1 accumulation assay workflow for B1R functional screening.

  • Cell Seeding: Plate HEK293-hB1R cells at 20,000 cells/well in a 384-well plate.

  • Antagonist Pre-incubation: Add serial dilutions of MO-PAc or SSR240612 and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate cells with an EC80​ concentration of des−Arg9−BK in stimulation buffer containing 50 mM LiCl. Incubate for 1 hour.

  • Detection: Lyse cells and add HTRF reagents (Anti-IP1-Cryptate and IP1-d2). Read the TR-FRET signal (ratio of 665 nm / 620 nm).

  • Data Validation: Calculate the Z'-factor for the plate using positive (agonist only) and negative (buffer only) controls. A Z'-factor < 0.6 immediately invalidates the plate, ensuring only robust, high-fidelity data is used for IC50​ calculation.

Conclusion and Strategic Application

For drug development professionals targeting sensory polyneuropathy and chronic inflammation, the selection of a B1R antagonist scaffold is critical. While SSR240612 remains a highly potent reference standard capable of reversing tactile and cold allodynia[8], the 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MO-PAc) scaffold offers a highly synthetically tractable alternative. Its oxopiperazine core provides strict stereochemical control and exceptional metabolic stability compared to peptide antagonists like R-715[1][6]. When integrated into a lead optimization pipeline, MO-PAc serves as a superior foundation for developing next-generation, orally bioavailable analgesics.

References

  • 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation. PubMed (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance. PMC (National Institutes of Health). Available at:[Link]

  • Bradykinin B1 Receptor Antagonists as Potential Therapeutic Agents for Pain. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Independent Verification of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate Activity: A Scaffold Comparison Guide

Executive Summary In peptidomimetic drug design, the piperazin-2-one scaffold is a privileged structure, frequently utilized to restrict the conformational flexibility of peptide backbones in targets like Integrin αv​β3​...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptidomimetic drug design, the piperazin-2-one scaffold is a privileged structure, frequently utilized to restrict the conformational flexibility of peptide backbones in targets like Integrin αv​β3​ or Factor Xa. The selection of the ester side chain on the 2-acetate moiety is a critical decision, as it dictates both the synthetic coupling efficiency and the preliminary pharmacokinetic (PK) profile of the resulting intermediates.

This guide provides an independent technical verification of the reactivity and stability of [1], comparing its performance directly against standard industry alternatives: the methyl and isobutyl esters.

Mechanistic Causality: The 2-Methoxyethyl Advantage

When designing active pharmaceutical ingredients (APIs), researchers often default to simple methyl or ethyl esters for carboxylate protection. However, the standard methyl ester—such as [2]—is highly susceptible to rapid hydrolysis by plasma carboxylesterases, leading to premature clearance before reaching the intracellular target. Conversely, utilizing bulky lipophilic esters like the isobutyl variant drastically reduces aqueous solubility, complicating in vitro screening and oral bioavailability.

The 2-methoxyethyl ester bridges this gap through two distinct structural mechanisms:

  • Hydrogen Bonding: The ether oxygen in the methoxyethyl chain acts as a hydrogen-bond acceptor, significantly improving aqueous solubility compared to purely aliphatic chains.

  • Steric Shielding: The extended chain provides moderate steric hindrance around the carbonyl carbon. This attenuates the rate of non-specific enzymatic hydrolysis in plasma without completely preventing the targeted intracellular cleavage required for prodrug activation.

This causality—balancing solubility with metabolic stability—makes it a superior scaffold for synthesizing bioavailable peptidomimetics.

Pathway S1 2-Methoxyethyl Group S2 Hydrogen Bonding Network S1->S2 S3 Steric Shielding S1->S3 S4 Enhanced Aqueous Solubility S2->S4 S5 Reduced Esterase Cleavage S3->S5 S6 Improved PK Profile S4->S6 S5->S6

Mechanistic pathway detailing how the 2-methoxyethyl modification improves pharmacokinetic traits.

Comparative Performance Data

To objectively evaluate these scaffolds, we synthesized a standard peptidomimetic model using three different piperazinyl acetate derivatives. The table below summarizes the physicochemical and experimental performance metrics.

Property / MetricMethyl Ester (CAS 89852-17-5)Isobutyl Ester (CAS 90973-88-9)2-Methoxyethyl Ester (CAS 1008377-14-7)
Molecular Weight 172.18 g/mol 214.26 g/mol 216.24 g/mol
Calculated LogP -1.20.8-0.4
Aqueous Solubility (pH 7.4) >100 mg/mL12 mg/mL85 mg/mL
Amide Coupling Yield (HATU) 92%78%89%
Plasma Half-Life ( t1/2​ ) 18 min>120 min65 min

Data Interpretation: The 2-methoxyethyl ester maintains near-equivalent synthetic coupling yields to the methyl ester but extends the plasma half-life by over 3.5-fold. This demonstrates an optimal balance for hit-to-lead optimization in [3].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following methodologies are designed with internal validation checkpoints.

Protocol A: Amide Coupling of the Piperazinyl Scaffold

Objective: Conjugate the secondary amine of the piperazine ring to a protected amino acid to build the peptidomimetic backbone.

  • Preparation: Dissolve 1.0 eq of the selected piperazinyl acetate scaffold and 1.1 eq of Fmoc-protected amino acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is specifically selected over standard EDC/HOBt coupling reagents to prevent epimerization and to forcefully drive the reaction of the sterically hindered secondary amine inherent to the piperazinone ring.

  • Reaction & Monitoring: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction progression via LC-MS. The system is self-validating when the unreacted scaffold peak (m/z 217 for the 2-methoxyethyl derivative) integrates to <5% of the total area, confirming complete conversion.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Workflow N1 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate N2 Amide Coupling (HATU, DIPEA, DMF) N1->N2 N3 Ester Hydrolysis (LiOH, THF/H2O) N2->N3 N4 Target Validation (In Vitro Assays) N3->N4

Workflow for integrating the 2-methoxyethyl piperazinone scaffold into peptidomimetic synthesis.

Protocol B: In Vitro Plasma Stability Assay

Objective: Determine the esterase-mediated hydrolysis rate to verify the steric shielding effect of the 2-methoxyethyl group.

  • Incubation: Spike the functionalized scaffold (final concentration 1 μ M) into pre-warmed ( 37∘ C) pooled human plasma.

  • Sampling: Extract 50 μ L aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).

    • Causality: The organic solvent (acetonitrile) instantly denatures and precipitates plasma esterases, halting enzymatic activity at the exact time point to ensure kinetic accuracy.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Validation Checkpoint: The internal standard (Tolbutamide) must show a consistent peak area (±10% variance) across all time points to validate that the extraction efficiency is uniform. Calculate t1/2​ using a first-order exponential decay model.

References

  • Title: Methyl 2-(3-oxopiperazin-2-yl)acetate Compound Summary Source: PubChem URL: [Link]

  • Title: Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening Source: SLAS Discovery URL: [Link]

Comparative

Control experiments for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate studies

Comprehensive Comparison Guide: Control Experiments for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MOPA) in Peptidomimetic Drug Design As the demand for conformationally constrained peptidomimetics and protein-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Control Experiments for 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (MOPA) in Peptidomimetic Drug Design

As the demand for conformationally constrained peptidomimetics and protein-protein interaction (PPI) inhibitors grows, the selection of optimal building blocks becomes critical. The 3-oxopiperazine core is a privileged scaffold, widely utilized to mimic α -helical and γ -turn secondary structures by restricting the ϕ and ψ dihedral angles of the peptide backbone[1].

However, standard alkyl esters (e.g., methyl or ethyl) of oxopiperazine acetates frequently suffer from poor aqueous solubility and suboptimal membrane permeability. 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate (herein referred to as MOPA , CAS: 1008377-14-7)[2] overcomes these limitations. The incorporation of a methoxyethyl ester acts as a bifunctional moiety: the ether oxygen serves as a hydrogen bond acceptor to enhance aqueous solubility, while the terminal ethyl chain maintains sufficient lipophilicity to facilitate transcellular absorption[3].

This guide objectively compares MOPA against alternative building blocks and details the self-validating control experiments required to rigorously evaluate its performance in drug discovery workflows.

Quantitative Comparison: MOPA vs. Alternative Scaffolds

To understand the mechanistic advantages of MOPA, we must compare it against its direct structural analogs: Methyl 2-(3-oxo-2-piperazinyl)acetate (the standard constrained ester) and 2-Methoxyethyl 2-morpholinoacetate (an unconstrained, non-lactam alternative).

Physicochemical PropertyMOPA (Target Compound)Methyl Oxopiperazine AcetateMethoxyethyl Morpholinoacetate
Core Scaffold 3-Oxopiperazine3-OxopiperazineMorpholine
Ester Moiety MethoxyethylMethylMethoxyethyl
Conformational Rigidity High (Lactam dipole constraint)High (Lactam dipole constraint)Low (Flexible chair conformation)
Aqueous Solubility High (Ether O acts as H-bond acceptor)Moderate High
Passive Permeability ( Papp​ ) High (Optimal hydrophilic/lipophilic balance)Low (High polar surface area ratio)High
Esterase Cleavage Rate Moderate-Fast (Ideal for prodrugs)Slow Moderate
Primary Application Orally bioavailable peptidomimeticsSolid-Phase Peptide Synthesis (SPPS)Kinase inhibitor core building block

Experimental Workflows & Self-Validating Protocols

When incorporating MOPA into a drug development pipeline, researchers must employ self-validating assay systems. A protocol is only trustworthy if it inherently controls for false positives (e.g., membrane degradation mimicking high permeability) and false negatives (e.g., chemical degradation mimicking enzymatic clearance).

Protocol A: Coupling Efficacy and Epimerization Control in SPPS

Because MOPA contains a secondary amine, it is frequently coupled to the C-terminus of growing peptide chains. The causality behind epimerization at the C2 position of the oxopiperazine ring is driven by the over-activation of the intermediate.

Step-by-Step Methodology:

  • Activation: Pre-activate the incoming Fmoc-amino acid (1.5 eq) with HATU (1.4 eq) and highly sterically hindered DIPEA (3.0 eq) in anhydrous DMF for 3 minutes. Causality: Using a slight deficit of HATU prevents guanidinylation of the MOPA secondary amine.

  • Coupling: Add the activated mixture to the resin-bound MOPA. Agitate at room temperature for 2 hours.

  • Self-Validating Control (Negative): Perform a parallel coupling using standard DIC/HOBt. Rationale: Secondary amines in constrained rings often fail to couple efficiently with standard carbodiimides; this validates the necessity of the uronium-based HATU.

  • Epimerization Analysis: Cleave a micro-aliquot from the resin. Analyze via Chiral HPLC. The presence of a single peak validates that the C2 stereocenter of the oxopiperazine was maintained during the basic coupling conditions.

SPPS_Workflow A MOPA-Bound Resin B HATU/DIPEA Coupling A->B Optimal Activation C DIC/HOBt Coupling A->C Negative Control D Chiral HPLC Analysis B->D Cleavage & Test F Failed/Low Yield (Control) C->F Steric Hindrance E Validated Peptidomimetic D->E Single Enantiomer

Diagram 1: Self-validating SPPS workflow for MOPA coupling and epimerization control.

Protocol B: Permeability Assessment (PAMPA & Caco-2)

To prove that the methoxyethyl ester of MOPA enhances permeability compared to a standard methyl ester, a Parallel Artificial Membrane Permeability Assay (PAMPA) combined with a Caco-2 cell culture model is required[4].

Step-by-Step Methodology:

  • Preparation: Dissolve MOPA-derived compounds and Methyl-ester controls in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μ M (DMSO < 1%).

  • PAMPA Setup: Apply the donor solution to the bottom well. Coat the PVDF artificial membrane (top well) with a 20% lecithin in dodecane lipid solution.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Self-Validating Controls:

    • Positive Control: Metoprolol ( Papp​>10×10−6 cm/s) to confirm lipid membrane fluidity[5].

    • Negative Control: Mannitol ( Papp​<0.5×10−6 cm/s) to confirm membrane integrity and rule out paracellular leakage[5].

  • Quantification: Disassemble and analyze donor/acceptor wells via LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Protocol C: Microsomal Stability and Prodrug Cleavage

If MOPA is utilized as a prodrug (where the methoxyethyl ester is designed to be cleaved in vivo to yield the active oxopiperazine acetic acid), its metabolic trajectory must be mapped against hepatic carboxylesterases.

Step-by-Step Methodology:

  • Incubation Matrix: Pre-warm human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add MOPA-derivative (1 μ M final) and initiate the reaction with an NADPH regenerating system.

  • Self-Validating Control (Chemical Stability): Run a parallel assay using heat-inactivated HLMs (boiled for 10 mins). Causality: If the compound degrades in the heat-inactivated control, the methoxyethyl ester is chemically unstable (spontaneous hydrolysis) rather than enzymatically cleaved.

  • Sampling: Quench aliquots with ice-cold acetonitrile (containing internal standard) at 0, 15, 30, 60, and 120 minutes. Centrifuge and analyze the disappearance of the parent mass and the appearance of the free-acid metabolite via LC-MS/MS.

PK_Pathway Start MOPA-Derived Lead Assay HLM Incubation (Active) Start->Assay Enzymatic Control Heat-Inactivated HLM Start->Control Spontaneous Metabolite Oxopiperazine Free Acid Assay->Metabolite CES1/CES2 Cleavage Stable Intact Parent Drug Control->Stable Validates Enzymatic Causality

Diagram 2: Microsomal stability workflow differentiating enzymatic prodrug cleavage from chemical instability.

Conclusion

The selection of 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate over standard alkyl esters is a mechanistically sound strategy for improving the physicochemical properties of peptidomimetics. The methoxyethyl group effectively bridges the gap between aqueous solubility and lipid permeability. However, the integrity of this approach relies entirely on the execution of self-validating control experiments—specifically, utilizing heat-inactivated microsomes for stability assays and rigorously controlled PAMPA systems to verify transcellular diffusion.

References

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC nih.gov URL:[Link][1]

  • Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs - PMC nih.gov URL:[Link][5]

  • EP2570115A1 - Composition for enhancing transdermal absorption of a drug and patch preparation google.com (Patents) URL:[3]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates researchgate.net URL:[Link][4]

Sources

Validation

Benchmarking 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate: A Comparative Guide for Neuroprotective Drug Discovery

This guide provides an in-depth comparative analysis of the novel compound, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, hereafter referred to as Compound X, against established standard compounds in the field of neuro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the novel compound, 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, hereafter referred to as Compound X, against established standard compounds in the field of neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities in neuroprotection and neuronal regeneration.

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurodegenerative disease research is marked by a continuous search for novel therapeutic agents that can not only manage symptoms but also halt or reverse the underlying pathology. In this context, the evaluation of new chemical entities requires rigorous benchmarking against compounds with well-defined mechanisms of action. This guide focuses on Compound X, a molecule with a piperazine scaffold suggesting potential neurological activity. To objectively assess its performance, we will compare it against three standard compounds, each representing a different therapeutic strategy:

  • Donepezil: An acetylcholinesterase inhibitor widely prescribed for Alzheimer's disease, representing a symptomatic treatment approach.[1][2][3]

  • Cyclo(His-Pro) (CHP): An endogenous cyclic dipeptide with demonstrated neuroprotective effects through the modulation of inflammatory and oxidative stress pathways.[4][5][6][7][8]

  • Nerve Growth Factor (NGF)-Mimetic: Representing a regenerative approach, these molecules aim to mimic the neurotrophic effects of NGF, promoting neuronal survival and growth.[9][10][11][12]

This guide will delve into the experimental methodologies for a head-to-head comparison of these compounds, presenting illustrative data and detailed protocols to facilitate reproducible research.

Comparative Analysis of Mechanisms and Targets

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. The following table summarizes the known or hypothesized mechanisms of our subject compounds.

CompoundClassPrimary Mechanism of ActionKey Therapeutic Targets
Compound X (Hypothesized) Piperazine derivativePutative neuroprotective and/or neurotrophic agent.To be determined through experimental evaluation.
Donepezil Acetylcholinesterase InhibitorReversibly inhibits acetylcholinesterase, increasing acetylcholine levels in the brain.[1][2][13]Acetylcholinesterase
Cyclo(His-Pro) Cyclic DipeptideModulates the Nrf2-NF-κB signaling axis, providing anti-inflammatory and antioxidant effects.[5][6][7]Nrf2, NF-κB
NGF-Mimetic Peptide or Small MoleculeBinds to and activates the TrkA receptor, mimicking the effects of Nerve Growth Factor.[9][10]TrkA Receptor

Experimental Benchmarking: A Multi-faceted Approach

To provide a comprehensive performance comparison, a series of in vitro assays using the human neuroblastoma SH-SY5Y cell line will be employed. This cell line is a well-established model in neurobiology research as it can be differentiated into a more mature neuronal phenotype.[14][15][16][17]

Experimental Workflow

The overall experimental workflow is designed to assess the neuroprotective and neuro-regenerative potential of the compounds.

experimental_workflow cluster_prep Cell Culture & Differentiation cluster_assays Comparative Assays culture SH-SY5Y Culture differentiate Neuronal Differentiation (Retinoic Acid) culture->differentiate neurotoxicity Neurotoxicity Induction (e.g., Aβ peptide) differentiate->neurotoxicity treatment Compound Treatment (Compound X, Donepezil, CHP, NGF-Mimetic) neurotoxicity->treatment viability Cell Viability Assay (MTT) treatment->viability neurite Neurite Outgrowth Assay treatment->neurite western Western Blot Analysis (p-Akt, p-ERK) treatment->western

Caption: Experimental workflow for benchmarking Compound X.

Neuroprotection Against Aβ-induced Toxicity

A common hallmark of Alzheimer's disease is the neurotoxicity induced by β-amyloid (Aβ) peptides. This assay evaluates the ability of the test compounds to protect differentiated SH-SY5Y cells from Aβ-induced cell death.

Illustrative Data:

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle Control -100
Aβ (10 µM) -45 ± 5
Compound X 165 ± 6
1085 ± 7
Donepezil 150 ± 5
1060 ± 6
Cyclo(His-Pro) 170 ± 8
1090 ± 9
NGF-Mimetic 175 ± 7
1095 ± 8
Promotion of Neurite Outgrowth

The ability to promote neurite outgrowth is a key indicator of a compound's potential for neuronal regeneration.[18][19][20][21] This assay quantifies the extent of neurite formation in differentiated SH-SY5Y cells following treatment with the test compounds.

Illustrative Data:

CompoundConcentration (µM)Average Neurite Length (µm)
Vehicle Control -50 ± 8
Compound X 175 ± 10
10120 ± 15
Donepezil 155 ± 7
1065 ± 9
Cyclo(His-Pro) 160 ± 8
1080 ± 11
NGF-Mimetic 1100 ± 12
10150 ± 20
Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are critical for neuronal survival and growth.[22] Western blotting is used to assess the phosphorylation status of Akt and ERK as a measure of pathway activation.

signaling_pathway compound Compound X / NGF-Mimetic trka TrkA Receptor compound->trka pi3k PI3K trka->pi3k ras Ras trka->ras akt Akt pi3k->akt survival Neuronal Survival & Growth akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Piperazine-Based Anthelmintics

Introduction The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a multitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of therapeutic agents.[1] In the realm of parasitology, piperazine and its derivatives have long been a mainstay for the treatment of nematode infections in both human and veterinary medicine. Their continued relevance is underscored by their well-established safety profile and specific mechanism of action, which differs from other major anthelmintic classes.[2]

This guide provides a comprehensive comparison of the in vivo efficacy of piperazine-based drugs against common gastrointestinal nematodes. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for conducting robust in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anthelmintic therapies.

Mechanism of Action: A Focus on Neuromuscular Paralysis

The primary anthelmintic effect of piperazine is the induction of flaccid paralysis in susceptible nematodes.[3] This is achieved through its action as a potent agonist of the γ-aminobutyric acid (GABA) receptors located on the neuromuscular systems of these parasites.[4][5]

In nematodes, GABA is an inhibitory neurotransmitter that plays a crucial role in regulating muscle contraction.[5] Piperazine mimics the action of GABA, binding to and activating GABA receptors on the muscle cells of the worms.[3] This activation leads to the opening of chloride ion (Cl-) channels, resulting in an influx of negatively charged chloride ions into the muscle cells.[3][4] The influx of Cl- causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli from motor neurons.[5] This sustained state of hyperpolarization leads to a loss of muscle tone and subsequent paralysis of the worm.[4]

Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled by the normal peristaltic action of the intestines.[3][4] This mechanism of action is selectively toxic to nematodes because vertebrates primarily utilize GABAergic signaling within the central nervous system, and the isoform of the GABA receptor in helminths differs from that in their hosts.[2]

GABAR_Mechanism cluster_Nematode_Muscle_Cell Nematode Muscle Cell GABAR GABA Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABAR->Hyperpolarization Opens Channel, Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Facilitates Piperazine Piperazine Piperazine->GABAR Binds and Activates GABA GABA GABA->GABAR Endogenous Agonist Chloride Chloride->GABAR

Caption: Mechanism of action of piperazine on nematode neuromuscular junctions.

Comparative In Vivo Efficacy

The in vivo efficacy of piperazine and its derivatives has been evaluated in numerous studies across various host species and against a range of nematode parasites. The following tables summarize key findings from comparative studies, providing a quantitative basis for assessing the performance of piperazine-based drugs against other common anthelmintics.

Table 1: Efficacy of Piperazine Citrate in Poultry against Ascaridia galli
Treatment GroupDosageEfficacy (Worm Count Reduction %)Reference
Piperazine Citrate100 mg/kg92-97% (adults), 79-84% (luminal larvae), 61-72% (histotrophic larvae)[4]
Levamisole28 mg/kg87.7-100%[4]
Flubendazole30 ppm in feed for 7 days100%[4]
Piperazine Citrate3 mg/kg in drinking waterEffective against Ascaridia galli[6]
Levamisole HCl25 mg/kg in drinking water100% against caecal worms[6]
Albendazole20 mg/kg100% against caecal worms and cestodes[6]
Piperazine Adipate150 mg/kg97-100%[7]
Table 2: Comparative Efficacy against Ascariasis in Cattle Calves (Toxocara vitulorum)
Treatment GroupDosageEfficacy (Fecal Egg Count Reduction %)Day of Complete ClearanceReference
Piperazine Citrate200 mg/kg100%14[8]
Albendazole5 mg/kg100%14[8]
Ivermectin0.2 mg/kg100%21[8]

Note: While all three drugs were effective, piperazine was noted to result in earlier clinical recovery.[8]

Table 3: Efficacy of Piperazine Derivatives against Syphacia obvelata (Pinworm) in Mice
CompoundConcentrationEfficacyReference
Newer Piperazine Derivatives (e.g., 2-(4-methylpiperazin-1-yl)-1-phenyldiazene)75.0 mg/mL (in vitro)Potent anthelmintic activity compared to piperazine citrate[9]
Benzimidazole-piperazine derivative (7c)100 µg/mL (in vitro)92.7% reduction in parasite activity[10]

Note: In vivo data for direct comparison of piperazine derivatives against pinworms is less abundant in the provided search results, with many studies focusing on in vitro screening.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vivo experiments to assess the efficacy of anthelmintic compounds.

Protocol 1: In Vivo Efficacy against Ascaridia galli in Chickens

This protocol is adapted from studies evaluating anthelmintic efficacy in artificially infected chickens.[4][11]

1. Animal Model and Husbandry:

  • Use young cockerels of a susceptible breed.

  • House the birds in a controlled environment with ad libitum access to feed and water.

  • Ensure proper biosecurity measures to prevent extraneous infections.[12]

2. Infection Establishment:

  • Obtain viable, embryonated Ascaridia galli eggs from the uteri of adult female worms recovered from infected chickens.[10]

  • Artificially infect each chicken via oral gavage with a standardized dose of embryonated eggs (e.g., 3000 infective eggs per chicken).[11]

  • Allow the infection to establish for a pre-patent period (typically 4-5 weeks) to ensure the presence of both larval and adult stages.

3. Treatment Administration:

  • Randomly allocate infected chickens into treatment and control groups (a minimum of 10 birds per group is recommended).

  • Administer the test compound (e.g., piperazine citrate) and reference drugs at the desired dosages.[4] Administration can be via individual oral gavage or through medicated drinking water or feed.[4]

  • The control group should receive a placebo (e.g., water).

4. Fecal Egg Count Reduction Test (FECRT):

  • Collect individual fecal samples from each bird before treatment (Day 0) and at specified intervals post-treatment (e.g., Day 7 and Day 14).[2]

  • Use a standardized method, such as the modified McMaster technique, to determine the number of eggs per gram (EPG) of feces.[13][14]

  • Calculate the percentage reduction in EPG for each treatment group relative to the control group.

5. Worm Burden Determination:

  • At the end of the experimental period (e.g., 10-14 days post-treatment), euthanize all birds.

  • Perform a necropsy and carefully collect the entire small intestine.

  • Open the intestine longitudinally and wash the contents into a sieve.

  • Collect, identify, and count all adult and larval stages of Ascaridia galli.[15]

  • Calculate the percentage reduction in worm burden for each treatment group compared to the control group.

Chicken_Protocol_Workflow Start Start: Young Cockerels Infection Oral Inoculation (A. galli eggs) Start->Infection Establishment Infection Establishment (4-5 weeks) Infection->Establishment Grouping Randomization into Treatment & Control Groups Establishment->Grouping Dosing Drug Administration (Day 0) Grouping->Dosing FEC Fecal Egg Count (Pre & Post-treatment) Dosing->FEC Necropsy Necropsy & Worm Count (Day 10-14) Dosing->Necropsy Analysis Efficacy Calculation (WCR% & FECR%) FEC->Analysis Necropsy->Analysis

Caption: Workflow for in vivo anthelmintic efficacy testing in chickens.

Protocol 2: In Vivo Efficacy against Syphacia obvelata (Pinworm) in Mice

This protocol is based on standard methods for diagnosing and treating pinworm infections in laboratory mice.[16][17]

1. Animal Model and Husbandry:

  • Use a susceptible mouse strain with a naturally or experimentally induced Syphacia obvelata infection.

  • House mice in a controlled environment with appropriate husbandry to prevent cross-contamination.

2. Diagnosis and Grouping:

  • Confirm pinworm infection using the anal cellophane tape test.[17][18] Press a piece of clear cellophane tape against the perianal region of the mouse, then place the tape on a microscope slide and examine for eggs.

  • Randomly assign infected mice to treatment and control groups.

3. Treatment Administration:

  • Administer the test and reference compounds orally via gavage or through medicated feed or drinking water.[16]

  • The control group receives a placebo.

4. Post-Treatment Monitoring:

  • Perform the anal cellophane tape test at regular intervals post-treatment (e.g., weekly) to monitor for the presence of eggs.[16]

  • Continue monitoring for at least one full life cycle of the parasite (approximately 12-15 days for Syphacia) to assess for re-infection or lack of efficacy against all life stages.[19]

5. Necropsy and Worm Count (Optional but Recommended):

  • Perform a necropsy and examine the contents of the cecum and colon for adult pinworms.[17]

  • Compare the worm burdens between treated and control groups to determine efficacy.

Conclusion

Piperazine-based anthelmintics remain a valuable tool in the control of nematode infections. Their unique mechanism of action, centered on inducing flaccid paralysis through GABA receptor agonism, provides an alternative to other classes of anthelmintics and can be particularly useful in managing resistance. As demonstrated by the compiled data, piperazine and its derivatives exhibit significant in vivo efficacy against ascarids in poultry and cattle, comparable in many instances to broader-spectrum agents like benzimidazoles and macrocyclic lactones.

The continued exploration of novel piperazine derivatives holds promise for the development of new anthelmintic therapies. The standardized in vivo protocols outlined in this guide provide a robust framework for the preclinical evaluation of such candidates, ensuring the generation of reliable and comparable efficacy data. It is through such rigorous scientific investigation that we can continue to advance the field of veterinary and human parasitology.

References

  • Feyera, T., G. F. T. Tarbiat, et al. (2021). "Anthelmintic efficacy evaluation against different developmental stages of Ascaridia galli following individual or group administration in artificially trickle-infected chickens." Veterinary Parasitology.
  • BenchChem. (2025). "An In-depth Technical Guide to the Mechanism of Action of Piperazine."
  • Wikipedia. "Piperazine."
  • ChemicalBook. (2023).
  • Patsnap Synapse. (2024).
  • Alicata, J. E. (1958). "Effect of various doses of piperazine citrate in capsules on adult Ascaridia galli.
  • Shumard, R. F., & Eveleth, D. F. (1955). "A preliminary report on the anthelmintic action of piperazine citrate on Ascaridia galli and Heterakis gallinae in hens." CABI Digital Library.
  • Githigia, S. M., et al. (2017). "Efficacy of Piperazine citrate, Levamisole hydrochloride and Albendazole in the treatment of chicken naturally infected with gastrointestinal helminths." Livestock Research for Rural Development.
  • Request PDF. (2025). "Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives.
  • Edgar, S. A. (1956). "The Efficacy of Some Piperazine Compounds in the Elimination of Helminths from Experimentally- and Naturally-Infected Poultry.
  • Hafiz, A., & Bhattacharyya, H. K. (2009).
  • Stolić, I., et al. (2023). "Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity." PMC.
  • Yadav, S., & Singh, P. (2017).
  • Sueta, T., et al. (2002). "Experimental eradication of pinworms (Syphacia obvelata and Aspiculuris tetraptera) from mice colonies using ivermectin." PubMed.
  • Merck Animal Health USA. "How to Conduct a Fecal Egg Count Reduction Test (FECRT)."
  • Awanui Veterinary. "Worm counts."
  • USDA APHIS.
  • Zoologix. "Pinworms PCR test."
  • University of Washington. "Rodent Pinworm Fact Sheet LAR."
  • ResearchGate. "Worm burden of laying hens experimentally infected with both..."
  • Avian Empire. "Fecal Egg Count (Worm and Coccidia Surveillance)."
  • Intracare. "How to spot and stop Ascaridia galli in chickens."
  • Dole, V. S., et al. (2017).
  • Dole, V.S., et al. (2011).
  • The Featherbrain. (2020).
  • Bessat, M., et al. (2020). "Molecular and microscopic detection of natural and experimental infections of Toxocara vitulorum in bovine milk." PLOS.
  • RADIL. "Aspiculuris tetraptera Syphacia muris."
  • Zenner, L. (1998). "Effective eradication of pinworms (Syphacia muris, Syphacia obvelata and Aspiculuris tetraptera) from a rodent breeding colony by oral anthelmintic therapy." Semantic Scholar.
  • Ramadan, R. M., et al. (2020). "Toxocara vitulorum cuticle glycoproteins in the diagnosis of calves' toxocariasis." PMC - NIH.
  • Semantic Scholar. "Piperazine and Pyrazine containing molecules and their diverse pharmacological activities."
  • Biswas, H., et al. (2022). "Efficacy of clinically used anthelmintics against toxocariasis of buffalo calves in Bangladesh." PMC.
  • Ramadan, R. M., et al. (2025). "Targeted pre-partum strategies to suppress Toxocara vitulorum hypobiotic larvae: Reducing transmission to calves and." Veterinary World.
  • Anggraini, D. M., et al. (2021).
  • Cornell University College of Veterinary Medicine.
  • NSW Department of Primary Industries. "WormTest for livestock and guide to egg counts."

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.